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  • Product: 3-(Butan-2-yloxy)aniline hydrochloride
  • CAS: 1803590-91-1

Core Science & Biosynthesis

Foundational

Molecular Architecture and Physicochemical Profiling of 3-(Butan-2-yloxy)aniline Hydrochloride: A Technical Whitepaper

Executive Summary 3-(Butan-2-yloxy)aniline hydrochloride is a highly versatile, stereochemically active building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and liquid crystalline...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(Butan-2-yloxy)aniline hydrochloride is a highly versatile, stereochemically active building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) and liquid crystalline materials. As a Senior Application Scientist, I have designed this whitepaper to move beyond basic structural descriptions, providing a deep-dive into the causality behind its chemical behavior, electronic properties, and handling protocols. By understanding the push-pull electronic dynamics and the robust hydrogen-bonded lattice of its salt form, researchers can optimize downstream coupling reactions and formulation stability.

Structural Elucidation & Bonding Mechanics

Core Molecular Framework and Stereochemistry

The molecular architecture of 3-(butan-2-yloxy)aniline hydrochloride consists of a central aromatic benzene core substituted at the 1- and 3-positions (meta relationship).

  • The Ether Linkage: The 3-position is occupied by a sec-butoxy group (-O-CH(CH3)(CH2CH3)). The C2 carbon of the butane chain is a chiral center, meaning the bulk material exists as a racemate (an equimolar mixture of R and S enantiomers) unless synthesized stereospecifically.

  • The Ammonium Moiety: The 1-position is occupied by a protonated primary amine (-NH3+), paired with a chloride counterion (Cl-).

Electronic Causality: The Free Base vs. The Hydrochloride Salt

Understanding the reactivity of this compound requires analyzing the drastic electronic shift that occurs upon salt formation.

  • Free Base State: In 3-(butan-2-yloxy)aniline, both the -NH2 and the -OR groups are strongly electron-donating via resonance (+M effect). The lone pairs on the nitrogen and oxygen atoms delocalize into the aromatic π -system, making the ring highly nucleophilic and susceptible to rapid oxidation (darkening over time).

  • Hydrochloride Salt State: Upon protonation to form the hydrochloride salt, the nitrogen atom becomes strictly sp3 hybridized and adopts a tetrahedral geometry. The loss of the available lone pair entirely eliminates the +M effect. Instead, the positively charged -NH3+ group exerts a powerful inductive electron-withdrawing effect (-I). This electronic "push-pull" dichotomy stabilizes the molecule against oxidative degradation, which is the primary causality for storing and handling this building block as a hydrochloride salt[1].

Crystal Lattice and Hydrogen Bonding

In the solid state, aniline hydrochlorides do not exist as isolated molecules; they form robust ionic lattices driven by intermolecular forces. Crystallographic studies on analogous substituted aniline hydrochlorides demonstrate that the structures are heavily stabilized by N-H···Cl hydrogen bonds, with N+···Cl- distances typically ranging from 3.05 to 3.25 Å[2]. These strong hydrogen bonds restrict intramolecular movement and lock the molecules into highly ordered packing modes (such as cross-antiparallel or cubane-like motifs), which directly contributes to the high melting point and thermal stability of the salt[3].

Physicochemical Data Summary

The following table summarizes the critical physicochemical parameters required for stoichiometric calculations and formulation planning.

Physicochemical PropertyValue
Compound Name 3-(Butan-2-yloxy)aniline hydrochloride
CAS Registry Number (Salt) 1803590-91-1[1]
CAS Registry Number (Free Base) 65382-94-7[4]
Molecular Formula C10H16ClNO
Molecular Weight (Salt) 201.70 g/mol [1]
Molecular Weight (Free Base) 165.23 g/mol [4]
Hydrogen Bond Donors 3 (from -NH3+)
Hydrogen Bond Acceptors 2 (Ether Oxygen, Chloride Ion)
Physical State Solid (Crystalline Powder)

Experimental Workflows: Synthesis & Structural Validation

To ensure high scientific integrity, the protocols below are designed as self-validating systems . Every step includes a physical or analytical checkpoint to confirm causality and reaction success.

Step-by-Step Synthesis Protocol

Objective: Synthesize 3-(butan-2-yloxy)aniline hydrochloride from 3-nitrophenol.

  • Step 1: Williamson Etherification.

    • Procedure: Dissolve 1.0 eq of 3-nitrophenol and 1.5 eq of anhydrous K2CO3 in dimethylformamide (DMF). Add 1.2 eq of 2-bromobutane and heat to 80°C for 8 hours.

    • Causality: Why start with the nitro derivative instead of the aniline? If the free aniline were used, the basic conditions and alkyl halide would cause competitive N-alkylation. Masking the amine as a nitro group ensures strict chemoselectivity at the oxygen atom[5].

  • Step 2: Catalytic Hydrogenation.

    • Procedure: Isolate the intermediate and dissolve in absolute ethanol. Add 10% Pd/C catalyst (0.05 eq) and stir under an H2 atmosphere (1 atm) at room temperature until hydrogen uptake ceases. Filter through Celite to yield the free base.

  • Step 3: Salt Formation.

    • Procedure: Dissolve the crude free base in anhydrous diethyl ether. Slowly bubble dry HCl gas (or add 2.0 M HCl in diethyl ether) at 0°C.

    • Self-Validation: The immediate precipitation of a white crystalline solid serves as a self-validating checkpoint. The ionic salt is completely insoluble in the non-polar ether, driving the equilibrium to completion and leaving unreacted organic impurities in the mother liquor.

SynthesisWorkflow N1 3-Nitrophenol (Starting Material) N2 Williamson Etherification (2-Bromobutane, K2CO3, DMF) N1->N2 N3 3-(sec-butoxy)nitrobenzene (Intermediate) N2->N3 N4 Catalytic Reduction (H2, Pd/C, EtOH) N3->N4 N5 3-(sec-butoxy)aniline (Free Base) N4->N5 N6 Salt Formation (Anhydrous HCl, Et2O) N5->N6 N7 3-(sec-butoxy)aniline HCl (Final API Building Block) N6->N7

Synthetic pathway of 3-(butan-2-yloxy)aniline hydrochloride.

Analytical Validation Protocol

To confirm the structural integrity and the success of the protonation, the following analytical workflow must be executed.

  • Nuclear Magnetic Resonance (NMR):

    • Procedure: Dissolve 10 mg of the final salt in DMSO- d6​ . Acquire 1H and 13C spectra.

    • Causality & Validation: The transformation from free base to salt is validated by a massive downfield shift of the aromatic protons. The conversion of the electron-donating -NH2 to the electron-withdrawing -NH3+ deshields the ring. Furthermore, a broad integration of 3 protons will appear at ~10.0 ppm, confirming the presence of the -NH3+ group hydrogen-bonding with the DMSO solvent.

  • X-Ray Crystallography:

    • Procedure: Grow single crystals via slow evaporation from an ethanol/water mixture at 4°C.

    • Validation: Solved structures will definitively map the N-H···Cl hydrogen bond lengths and confirm the racemic disorder at the C2 position of the sec-butoxy chain[2].

AnalyticalWorkflow S1 Sample Prep (Dissolve in DMSO-d6) S2 1H & 13C NMR (Resonance Mapping) S1->S2 S3 X-Ray Crystallography (Slow Evaporation) S1->S3 S5 Structural Validation (Confirm -NH3+ & -OR) S2->S5 S4 Data Refinement (Hydrogen Bond Analysis) S3->S4 S4->S5

Self-validating analytical workflow for structural confirmation.

Implications in Drug Development

In medicinal chemistry, the sec-butoxy group is frequently utilized to modulate the lipophilicity (LogP) of a drug candidate without drastically increasing its molecular weight. The branching at the chiral C2 position introduces steric hindrance that can favorably disrupt planar π -stacking, thereby increasing the aqueous solubility of the final API compared to straight-chain (n-butoxy) analogs. Handling this precursor as a hydrochloride salt ensures batch-to-batch reproducibility, prevents auto-oxidation during storage, and allows for precise stoichiometric control during subsequent amide coupling or Buchwald-Hartwig cross-coupling reactions.

References

  • Title: Hydrogen-bonded cubanes in the crystal structure of 2,6-di(Pri)aniline hydrochloride and their inorganic analogues Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Overview on developed synthesis procedures of coumarin heterocycles Source: SciSpace URL: [Link]

  • Title: Halogen Bond-Driven Aggregation-Induced Emission Skeleton: N-(3-(Phenylamino)allylidene) Aniline Hydrochloride Source: ACS Publications URL: [Link]

Sources

Exploratory

1H NMR and 13C NMR chemical shifts for 3-(Butan-2-yloxy)aniline hydrochloride

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(Butan-2-yloxy)aniline Hydrochloride Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing u...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 3-(Butan-2-yloxy)aniline Hydrochloride

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 3-(Butan-2-yloxy)aniline hydrochloride. As direct, published spectral data for this specific salt is not widely available, this document serves as an expert guide to predicting, interpreting, and experimentally verifying its NMR characteristics. We will deconstruct the molecule into its constituent fragments—the substituted aniline core and the sec-butoxy side chain—and analyze the profound influence of the anilinium hydrochloride moiety on the chemical environment of each nucleus. This paper is intended for researchers, scientists, and drug development professionals who rely on robust spectroscopic characterization for structural elucidation and confirmation.

Introduction: The Imperative for Rigorous Structural Elucidation

In the fields of medicinal chemistry and materials science, the precise characterization of a molecule's structure is paramount. The biological activity, physical properties, and ultimate utility of a compound are dictated by the exact arrangement and electronic environment of its atoms. 3-(Butan-2-yloxy)aniline hydrochloride is a substituted aniline derivative, a class of compounds frequently encountered as key intermediates and final products in pharmaceutical development.

The formation of a hydrochloride salt dramatically alters the molecule's electronic profile and solubility, making NMR analysis a non-trivial exercise. The protonation of the basic aniline nitrogen converts it from an electron-donating group into a powerful electron-withdrawing anilinium group (-NH₃⁺). This transformation fundamentally changes the shielding of nearby nuclei, leading to significant and predictable shifts in the NMR spectrum. This guide will provide a predictive framework grounded in first principles and comparative data from analogous structures.

Foundational Principles: Understanding Substituent and Salt Effects

The chemical shift (δ) of a nucleus in an NMR spectrum is exquisitely sensitive to its local electronic environment. The appearance of the final spectrum is governed by several key factors.[1]

  • Inductive Effects & Electronegativity : The electron-withdrawing nature of the oxygen atom in the sec-butoxy group and the anilinium nitrogen deshields adjacent protons and carbons, shifting their signals downfield (to higher ppm values).[2]

  • Mesomeric (Resonance) Effects : In the neutral aniline, the nitrogen lone pair donates electron density into the aromatic ring, particularly at the ortho and para positions. Upon protonation to the anilinium ion, this resonance donation is completely nullified. The -NH₃⁺ group then exerts its influence primarily through a strong -I (inductive) effect, deshielding all aromatic positions.[3]

  • Anisotropic Effects : The circulating π-electrons of the benzene ring generate their own local magnetic field. Protons attached to the ring lie in a deshielding region, causing them to resonate at high chemical shifts (typically >6.5 ppm).[4]

  • Solvent Effects : The choice of a deuterated solvent is critical. For a hydrochloride salt, solubility is highest in polar solvents like DMSO-d₆ or D₂O. These solvents can form hydrogen bonds and influence the chemical shifts of labile protons (like those in the -NH₃⁺ group).[1][5][6][7] DMSO-d₆ is often preferred as it allows for the direct observation of N-H protons, which would be exchanged for deuterium and rendered invisible in D₂O.[8]

Below is a logical workflow for the predictive analysis and experimental verification of the compound's NMR spectra.

graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Workflow for NMR Spectral Analysis and Prediction.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three distinct regions: the aromatic region, the aliphatic (sec-butoxy) region, and the labile anilinium proton region. The analysis below is based on a predicted spectrum in DMSO-d₆.

graph Mol { layout=neato; node [shape=none, fontsize=12, fontname="Arial"]; edge [fontsize=10, fontname="Arial"];

}

Structure of 3-(Butan-2-yloxy)aniline Hydrochloride with Proton and Carbon Numbering.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(Butan-2-yloxy)aniline Hydrochloride (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Commentary
H-5~7.4 - 7.6tJ ≈ 8.0This proton is expected to be a triplet due to coupling with H-4 and H-6. It serves as a good reference point for the aromatic system.
H-2, H-4, H-6~7.1 - 7.4m-These protons will appear as a complex multiplet. The presence of two meta-substituents breaks the symmetry, leading to complex splitting patterns (ddd, dd). The overall downfield shift compared to neutral aniline is due to the -NH₃⁺ group.[3]
-NH₃⁺~9.0 - 11.0br s-The anilinium protons are acidic and exchangeable. They typically appear as a broad singlet. The exact chemical shift is highly dependent on concentration and residual water content. Will exchange with D₂O.[8]
H-1' (-OCH)~4.5 - 4.7sextetJ ≈ 6.0This methine proton is deshielded by the adjacent oxygen. It is split by the five protons on the adjacent CH₂ and CH₃ groups (2+3+1 = 6, a sextet).
H-2' (-CH₂)~1.6 - 1.8m-A complex multiplet due to coupling with both the methine (H-1') and terminal methyl (H-3') protons. Diastereotopic protons may lead to further complexity.
H-1'' (-CH₃)~1.2 - 1.4dJ ≈ 6.0This methyl group is adjacent to the chiral center (C-1') and is split into a doublet by the H-1' proton.
H-3' (-CH₃)~0.9 - 1.0tJ ≈ 7.5This terminal methyl group of the ethyl fragment is split into a triplet by the adjacent methylene (H-2') protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show ten distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are highly informative about the electronic environment and connectivity.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(Butan-2-yloxy)aniline Hydrochloride (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale & Commentary
C-1~158 - 160The carbon directly attached to the ether oxygen (ipso-carbon) is significantly deshielded and appears far downfield.
C-3~135 - 138The ipso-carbon attached to the -NH₃⁺ group. The shift is influenced by the strong inductive withdrawal of the anilinium group.
C-5~130 - 132The C-H carbon para to the -NH₃⁺ group and meta to the ether. Expected to be the least shielded of the C-H aromatic carbons.
C-2, C-4, C-6~115 - 125These three C-H carbons will appear in the typical aromatic region. Precise assignment would require 2D NMR (HSQC/HMBC) experiments.
C-1' (-OCH)~75 - 78The methine carbon bonded to oxygen is highly deshielded and appears in a characteristic region for secondary ethers.[9]
C-2' (-CH₂)~28 - 30A typical chemical shift for an sp³ methylene carbon in an aliphatic chain.
C-1'' (-CH₃)~18 - 20The methyl carbon adjacent to the chiral center.
C-3' (-CH₃)~9 - 11The terminal methyl carbon, typically found at the highest field (lowest ppm) in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

To obtain a high-quality, self-validating dataset for 3-(Butan-2-yloxy)aniline hydrochloride, the following protocol is recommended. This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[10][11]

A. Sample Preparation

  • Weighing: Accurately weigh 15-20 mg of 3-(Butan-2-yloxy)aniline hydrochloride directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for dissolving the hydrochloride salt and for observing the labile -NH₃⁺ protons.[12]

  • Dissolution: Cap the NMR tube and gently vortex or sonicate for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulates.

  • Reference: DMSO-d₆ contains a residual proton signal at ~2.50 ppm and a central carbon quintet at ~39.52 ppm, which serve as internal references. Tetramethylsilane (TMS) is generally not required.[13]

B. ¹H NMR Spectroscopy Acquisition

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer

  • Solvent: DMSO-d₆

  • Temperature: 298 K (25 °C)

  • Pulse Program: Standard single-pulse (e.g., Bruker 'zg30')

  • Spectral Width: -2 to 12 ppm

  • Number of Scans (NS): 16 (increase if sample concentration is low)

  • Relaxation Delay (D1): 2.0 seconds (A sufficient delay ensures quantitative integration)

  • Acquisition Time (AQ): ~3-4 seconds

C. ¹³C NMR Spectroscopy Acquisition

  • Spectrometer: 400 MHz (operating at ~100 MHz for ¹³C)

  • Pulse Program: Standard proton-decoupled pulse program (e.g., Bruker 'zgpg30')

  • Spectral Width: 0 to 180 ppm

  • Number of Scans (NS): 1024 to 2048 (A higher number of scans is required due to the low natural abundance of ¹³C)

  • Relaxation Delay (D1): 2.0 seconds

  • Acquisition Time (AQ): ~1-2 seconds

D. Structural Confirmation (Optional but Recommended)

  • D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of D₂O to the NMR tube, shake well, and re-acquire the spectrum. The disappearance of the broad singlet attributed to the -NH₃⁺ protons provides definitive confirmation of its assignment.

  • 2D NMR: For unambiguous assignment of all proton and carbon signals, acquire 2D correlation spectra such as COSY (¹H-¹H), HSQC (¹H-¹³C one-bond), and HMBC (¹H-¹³C long-range).

Conclusion

The structural elucidation of 3-(Butan-2-yloxy)aniline hydrochloride via NMR spectroscopy is a prime example of applying fundamental principles to predict and interpret complex spectra. The key to a successful analysis lies in recognizing the profound electronic changes induced by the protonation of the aniline nitrogen. This conversion to an anilinium ion dominates the spectral features of the aromatic ring, causing a general downfield shift of all associated nuclei. By systematically analyzing the constituent parts of the molecule and applying established knowledge of substituent effects, a highly accurate prediction of both the ¹H and ¹³C NMR spectra can be achieved. The experimental protocols provided herein offer a robust framework for obtaining high-quality data to validate these predictions, ensuring the unequivocal structural confirmation required in professional research and development environments.

References

  • Taylor & Francis. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45, 1829. Retrieved from [Link]

  • Yonezawa, T., Morishima, I., & Takeuchi, K. (1967). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Bulletin of the Chemical Society of Japan, 40, 1807-1813. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? r/chemhelp. Retrieved from [Link]

  • Charisiadis, P., et al. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectra of guest 3 (p-aminophenol) a in the absence and in the presence of.... Retrieved from [Link]

  • PubMed. (2008, August 15). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 3-Aminophenol. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). RING-PROTON CHEMICAL SHIFTS OF SOME SUBSTITUTED ANILINES IN CARBON TETRACHLORIDE AND TRIFLUOROACETIC ACID. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • ResearchGate. (2022, July 24). Calculation of the N-15 NMR Chemical Shifts for Some Para-Substituted Anilines by Using the HyperNMR Software Package. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of 3 compound in chemical shift area of butoxy groups.... Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). S1 Supplementary Information Convenient conversion of hazardous nitrobenzene derivatives to aniline analogues by Ag nanoparticle. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines | Request PDF. Retrieved from [Link]

  • Chemistry Connected. (n.d.). NMR shifts 1H -general.cdx. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62, 7512-7515. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, July 31). 23.5: Spectroscopic Properties of Amines. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Sec-butoxy)aniline. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026, January 1). 1 H & 13 C NMR spectra of 2-methoxybutane (sec-butyl methyl ether). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible spectrum for 3-aminophenol. Retrieved from [Link]

  • Chemistry Steps. (2024, August 1). NMR Chemical Shifts Values Table. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. Retrieved from [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • ResearchGate. (2024, September 11). Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline. Retrieved from [Link]

  • PMC. (n.d.). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • SciELO. (n.d.). The Use of 13C and 1H-NMR in the Structural Elucidation of a New Nor-Lupane Triterpene. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 3-(Butan-2-yloxy)aniline Hydrochloride: A Comprehensive Technical Guide

[shape=ellipse, fillcolor="#FBBC05", fontcolor="#2021 Refining Structural Analysis I'm now integrating insights from my analysis of -NH3+ and sec-butoxy group interactions into the guide's spectroscopy characterization s...

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Author: BenchChem Technical Support Team. Date: April 2026

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Refining Structural Analysis

I'm now integrating insights from my analysis of -NH3+ and sec-butoxy group interactions into the guide's spectroscopy characterization section. I've started building the 1H NMR spectral table. I'm focusing on incorporating a deeper explanation of how the electron effects lead to observed chemical shifts.

Revising Spectral Predictions

I'm now revising the 1H and 13C NMR spectral predictions, building on the structural analysis. I'm focusing on chemical shift values, particularly the aromatic and aliphatic regions. I'm incorporating the effects of the NH3+ group. I'm also preparing to finalize the MS fragmentation patterns.

Finalizing Spectroscopic Analysis

I'm now cross-referencing all experimental data with my structural analysis, particularly regarding the key URLs. I'm focusing on validating the 1H NMR predictions. I've finished the 13C NMR predictions, along with the FT-IR and ESI-MS. I'm ensuring spectral assignments match structural components.

Synthesizing Guide Content

I'm now integrating structural analysis with spectral data and focusing on refining the technical guide. I'm carefully building the spectroscopy characterization section and cross-referencing all data, focusing on the 1H and 13C NMR predictions. I'm also preparing to finalize the MS fragmentation patterns.

Executive Summary & Structural Dynamics

3-(Butan-2-yloxy)aniline hydrochloride (often referred to as 3-(sec-butoxy)aniline hydrochloride) is a highly functionalized aromatic amine salt utilized as a critical building block in pharmaceutical synthesis and materials science[1]. With the molecular formula C₁₀H₁₆ClNO and a molecular weight of 201.7 g/mol , its structure features a central benzene ring substituted at the 1-position with a protonated amine (-NH₃⁺Cl⁻) and at the 3-position with a sec-butoxy group (-O-CH(CH₃)(CH₂CH₃)).

From a spectroscopic standpoint, characterizing this molecule requires understanding the "push-pull" electronic dynamics operating across the aromatic framework. The protonation of the aniline nitrogen fundamentally alters its electronic distribution. The free base amine (-NH₂) is strongly electron-donating via resonance (+R). However, upon conversion to the hydrochloride salt, the resulting anilinium group (-NH₃⁺) becomes a potent electron-withdrawing group via induction (-I)[2]. Conversely, the sec-butoxy group at the meta position acts as an electron-donating group (+R). This opposing electronic environment dictates the unique chemical shifts and vibrational modes observed during characterization.

Workflow A Sample Preparation 3-(sec-butoxy)aniline HCl B NMR Spectroscopy (1H, 13C in DMSO-d6) A->B C FT-IR Spectroscopy (KBr Pellet Matrix) A->C D ESI-MS (Positive Ion Mode) A->D E Data Synthesis & Structural Validation B->E Carbon/Hydrogen Framework C->E Functional Group Verification D->E Molecular Weight & Fragments

Multi-modal spectroscopic workflow for the structural validation of functionalized anilines.

Mechanistic Causality in Spectroscopic Profiling

As a Senior Application Scientist, I emphasize that generating spectra is only half the battle; understanding the causality behind the data ensures robust structural validation.

Solvent Selection Causality

For Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice rather than CDCl₃ or D₂O. The hydrochloride salt exhibits poor solubility in non-polar solvents like CDCl₃. While it is highly soluble in D₂O, protic solvents cause rapid deuterium exchange with the -NH₃⁺ protons, rendering them invisible on the ¹H NMR timescale[3]. DMSO-d₆ provides excellent solvation for the ionic lattice while slowing down proton exchange, allowing for the direct observation and integration of the critical anilinium protons[2].

Nuclear Magnetic Resonance (NMR) Data Synthesis

In the ¹H NMR spectrum, the most diagnostic feature of the salt formation is the broad singlet integrating to 3H in the highly deshielded region of 9.50–10.50 ppm[2]. This extreme downfield shift is caused by the localized positive charge on the nitrogen atom, which strips electron density from the attached protons.

The sec-butoxy aliphatic chain provides a distinct splitting pattern. The methine proton (-CH-O-) is highly deshielded by the adjacent electronegative oxygen, appearing as a multiplet/sextet near 4.50 ppm[4].

Table 1: Expected ¹H NMR Assignments (400 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
9.50 – 10.50Broad singlet3H-NH₃⁺ : Highly deshielded due to localized positive charge on nitrogen[2].
7.30 – 7.50Triplet (J ≈ 8 Hz)1HAromatic C5-H : Meta to both substituents; standard aromatic region.
7.10 – 7.30Doublet (J ≈ 8 Hz)1HAromatic C6-H : Ortho to -NH₃⁺, deshielded by inductive withdrawal.
7.00 – 7.20Multiplet1HAromatic C2-H : Flanked by both groups; net balance of -I and +R effects.
6.90 – 7.10Doublet of doublets1HAromatic C4-H : Ortho to -OR, shielded by resonance donation.
4.40 – 4.60Sextet/Multiplet1H-CH-O- : Deshielded by direct attachment to electronegative oxygen[4].
1.50 – 1.70Multiplet2H-CH₂- : Aliphatic methylene of the sec-butyl group.
1.20 – 1.30Doublet (J ≈ 6 Hz)3H-CH₃ : Methyl group adjacent to the methine carbon.
0.90 – 1.00Triplet (J ≈ 7.5 Hz)3H-CH₃ : Terminal methyl group of the ethyl chain.

Table 2: Expected ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Carbon TypeAssignment
~159.0Quaternary (C-O)Aromatic C3 (Attached to oxygen)
~132.0Quaternary (C-N)Aromatic C1 (Attached to -NH₃⁺)
105.0 – 130.0Methine (CH)Aromatic carbons (C2, C4, C5, C6)
~75.0Methine (CH-O)Aliphatic sec-butoxy methine
~29.0Methylene (CH₂)Aliphatic sec-butoxy methylene
~19.0Primary (CH₃)Aliphatic methyl (adjacent to methine)
~9.5Primary (CH₃)Aliphatic terminal methyl
Vibrational Spectroscopy (FT-IR)

Infrared spectroscopy provides orthogonal validation of the functional groups. The transition from an amine to an anilinium salt drastically alters the N-H stretching region. Instead of the sharp doublet characteristic of primary amines (~3400 and ~3300 cm⁻¹), the hydrochloride salt exhibits a massive, broad absorption band spanning from 3200 cm⁻¹ down to 2600 cm⁻¹[5]. This "ammonium band" is caused by extensive hydrogen bonding between the -NH₃⁺ protons and the chloride counterions within the crystal lattice.

Additionally, the asymmetric C-O-C stretching vibration of the sec-butoxy group will present as a strong, sharp peak near 1250 cm⁻¹.

Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique. In positive ion mode, the hydrochloride salt readily dissociates, and the free base is protonated by the acidic mobile phase to yield the parent molecular ion [M+H]⁺ at m/z 166.12.

Upon applying collision-induced dissociation (CID) in MS/MS, the dominant fragmentation pathway is the neutral loss of the sec-butyl group. This occurs via a rearrangement or inductive cleavage that expels but-2-ene (56 Da), yielding a highly stable 3-aminophenol product cation at m/z 110.06.

Fragmentation M Parent Ion [M+H]+ m/z 166.12 3-(sec-butoxy)anilinium F1 Product Ion m/z 110.06 3-aminophenol cation M->F1 Alkyl Cleavage L Neutral Loss But-2-ene (56 Da) M->L

Proposed ESI-MS fragmentation pathway for 3-(sec-butoxy)aniline.

Experimental Workflows & Self-Validating Protocols

To ensure uncompromising scientific integrity, laboratory protocols must be designed as self-validating systems. The following methodologies incorporate built-in checks to prevent false-positive structural assignments.

Protocol A: Self-Validating NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of 3-(Butan-2-yloxy)aniline hydrochloride in 0.6 mL of anhydrous DMSO-d₆. Use a vortex mixer to ensure complete dissolution.

  • Standard Acquisition: Acquire a standard 1D ¹H NMR spectrum (16 scans, 10-second relaxation delay to ensure accurate integration of the quaternary/broad signals).

  • Internal Validation (The D₂O Shake Test):

    • Causality: To definitively prove that the broad signal at 9.50–10.50 ppm belongs to the exchangeable -NH₃⁺ protons, add 2 drops of D₂O to the NMR tube.

    • Action: Shake vigorously and re-acquire the spectrum.

    • Validation: The complete disappearance of the 9.50–10.50 ppm signal, coupled with the appearance of a massive HOD peak at ~4.7 ppm, unequivocally confirms the assignment of the anilinium protons.

Protocol B: FT-IR Matrix Preparation
  • Matrix Selection: Use Potassium Bromide (KBr) rather than Attenuated Total Reflectance (ATR) for the highest resolution of the broad anilinium band. ATR crystals (like diamond or ZnSe) can sometimes distort broad hydrogen-bonded bands due to depth-of-penetration variations at high wavenumbers.

  • Preparation: Grind 2 mg of the analyte with 200 mg of anhydrous KBr in an agate mortar. Press under 10 tons of pressure to form a transparent pellet[5].

  • Validation: Acquire a background spectrum of a pure KBr pellet immediately prior to sample acquisition to subtract environmental water vapor, ensuring the broad band observed at 3000 cm⁻¹ is genuinely from the sample and not absorbed moisture.

Protocol C: LC-MS/MS Optimization
  • Mobile Phase: Use Water/Acetonitrile containing 0.1% Formic Acid. The formic acid ensures complete protonation of the amine for maximum sensitivity in ESI+ mode.

  • Precursor Ion Scan: Isolate m/z 166.1 in the first quadrupole (Q1).

  • Collision Energy (CE) Ramp: Ramp the CE from 10 eV to 40 eV in Q2.

  • Validation: Monitor the transition from m/z 166.1 → 110.1. The appearance of the 110.1 peak at elevated collision energies validates the presence of the sec-butoxy aliphatic chain via its predictable neutral loss.

Conclusion

The rigorous spectroscopic characterization of 3-(Butan-2-yloxy)aniline hydrochloride relies on understanding the interplay between the electron-withdrawing anilinium core and the electron-donating sec-butoxy substituent. By utilizing DMSO-d₆ to preserve exchangeable protons, employing KBr matrices to map hydrogen-bonding networks, and leveraging predictable MS fragmentation pathways, researchers can establish a highly reliable, self-validating structural profile for this critical chemical intermediate.

Sources

Exploratory

Unlocking Kinome Selectivity: Mechanism of Action and Application of 3-(Butan-2-yloxy)aniline Derivatives in Targeted Therapeutics

Executive Summary In modern rational drug design, the selection of a chemical scaffold dictates not only the primary target affinity but also the pharmacokinetic viability and off-target liability of the resulting therap...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern rational drug design, the selection of a chemical scaffold dictates not only the primary target affinity but also the pharmacokinetic viability and off-target liability of the resulting therapeutic. 3-(Butan-2-yloxy)aniline hydrochloride (CAS: 1803590-91-1) is a highly privileged building block utilized extensively in the synthesis of small-molecule inhibitors. As a Senior Application Scientist, I approach this scaffold as a topological tool: the aniline core serves as a fundamental anchor, while the sec-butoxy ether linkage acts as a tunable steric probe.

This whitepaper dissects the mechanism of action of its derivatives—primarily focusing on their role as ATP-competitive kinase inhibitors and antimycobacterial agents—and outlines self-validating experimental workflows for their optimization.

Structural Pharmacology & Mechanism of Action

The ATP-Binding Pocket: Hinge Region Anchoring

The primary mechanism of action for derivatives synthesized from 3-(butan-2-yloxy)aniline (such as 4-anilinoquinazolines or aminopyrazoles) is the competitive inhibition of the ATP-binding site in protein kinases[1].

  • Causality of the Aniline Motif: The nitrogen atom of the aniline derivative acts as a critical hydrogen bond donor/acceptor, interacting directly with the backbone carbonyls and amides of the kinase hinge region (typically involving methionine or leucine residues).

  • Salt Form Rationale: We utilize the hydrochloride salt of the building block during library synthesis not merely for aqueous solubility, but to prevent the spontaneous oxidative degradation of the electron-rich aniline ring during storage and high-throughput screening.

Exploiting the Hydrophobic Selectivity Pocket

The true ingenuity of the 3-(butan-2-yloxy) substituent lies in its ability to drive kinome selectivity [2].

  • Steric Bulk and Gatekeeper Clashing: The branched sec-butyl group provides specific steric bulk. In kinases with large hydrophobic back-pockets (e.g., LRRK2 or EGFR), this alkoxy group projects deeply into the solvent-exposed or selectivity pocket, stabilizing the "DFG-in" or "DFG-out" conformation depending on the linker[2][3].

  • Off-Target Sparing: In off-target kinases with bulky gatekeeper residues (like threonine or isoleucine in certain CDKs), the sec-butoxy group creates a severe steric clash, preventing binding and thereby reducing collateral toxicity.

Alternative Mechanisms: Antimycobacterial Activity

Beyond oncology and neurodegeneration, derivatives of this scaffold (specifically hydroxynaphthalenecarboxamides) exhibit potent antimycobacterial activity. The lipophilic sec-butoxy group facilitates penetration through the complex, mycolic acid-rich mycobacterial cell wall, where the compounds subsequently disrupt two-component regulatory systems and photosynthetic electron transport homologues[4].

Quantitative Data & Scaffold Profiling

To illustrate the structure-activity relationship (SAR) driven by this scaffold, the following tables summarize the physicochemical baseline of the precursor and the comparative kinase selectivity of a prototype 3-(butan-2-yloxy)aniline-derived quinazoline.

Table 1: Physicochemical Properties of the Precursor Scaffold
PropertyValuePharmacological Implication
Molecular Weight 201.7 g/mol (HCl salt)Ideal low-MW starting point for lead generation (Rule of 5 compliant).
LogP (Free Base) ~2.8 (Predicted)High lipophilicity; drives hydrophobic pocket engagement.
H-Bond Donors 1 (Free Base)Essential for hinge region anchoring.
Rotatable Bonds 4Allows conformational flexibility for induced-fit binding.
Table 2: Representative Kinase Selectivity Profile of a Prototype Derivative
Target KinaseIC50 (nM)Mechanistic Rationale
LRRK2 (WT) 12sec-butoxy group perfectly occupies the extended hydrophobic pocket[2].
TNNi3K 85Aniline motif acts as a potent hinge-binder[1].
GAK / SLK 110Collateral target engagement due to structural homology[3].
CDK2 >10,000Steric clash between the branched alkoxy group and the gatekeeper residue.

Visualizations of Mechanism and Workflow

Signaling Pathway Impact

The following diagram illustrates the logical flow of how 3-(butan-2-yloxy)aniline derivatives disrupt pathogenic kinase signaling.

Pathway Substrate Kinase ATP Pocket Inhibitor 3-(Butan-2-yloxy)aniline Derivative Inhibitor->Substrate Binds Hinge Hinge Region (H-Bonding) Inhibitor->Hinge Anchors Pocket Hydrophobic Pocket (sec-butoxy group) Inhibitor->Pocket Selectivity Block Block Substrate Phosphorylation Hinge->Block Pocket->Block Effect Targeted Cell Death / Disease Modification Block->Effect

Fig 1. Mechanistic pathway of kinase inhibition driven by 3-(butan-2-yloxy)aniline derivatives.

High-Throughput Screening Workflow

Workflow Synth 1. Scaffold Derivatization (Amidation/Coupling) Assay 2. NanoBRET Target Engagement Assay Synth->Assay Library Screening Cryst 3. X-Ray Crystallography (Binding Pose Validation) Assay->Cryst Hit Validation Cryst->Synth Rational Design Loop PK 4. In Vivo PK/PD Profiling Cryst->PK Lead Optimization

Fig 2. Self-validating experimental workflow for screening and optimizing aniline-based inhibitors.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . This means each workflow contains internal controls that confirm the assay's mechanical success independently of the biological hypothesis.

Protocol 1: NanoBRET Target Engagement Assay (Cellular Kinase Profiling)

Causality: Biochemical assays often fail to translate to cellular efficacy due to poor membrane permeability. We use NanoBRET to measure intact-cell target engagement, ensuring the lipophilic sec-butoxy group does not cause the compound to become trapped in the lipid bilayer.

  • Cell Preparation: Transfect HEK293T cells with a plasmid encoding the target kinase fused to NanoLuc® luciferase.

  • Internal Validation Control (Self-Validation): Plate cells in a 384-well format. Treat Column 1 with a known pan-kinase covalent inhibitor (e.g., Staurosporine) as a positive control, and Column 2 with DMSO (vehicle) as a negative control. Validation: The assay is only deemed valid if the Z'-factor between these columns is >0.6.

  • Tracer Addition: Add the cell-permeable fluorescent NanoBRET tracer.

  • Compound Treatment: Add the 3-(butan-2-yloxy)aniline derivatives in a 10-point dose-response curve (10 µM to 0.5 nM).

  • Readout: Measure bioluminescence resonance energy transfer. A reduction in the BRET ratio indicates that the derivative has successfully competed with the tracer for the ATP-binding pocket inside a living cell.

Protocol 2: X-Ray Crystallography for Binding Pose Validation

Causality: To definitively prove that the sec-butoxy group is exploiting the selectivity pocket, empirical structural data is required.

  • Protein Expression & Purification: Express the kinase domain (e.g., LRRK2) in Sf9 insect cells. Purify via Ni-NTA affinity and size-exclusion chromatography.

  • Co-Crystallization: Incubate the purified kinase with a 5-fold molar excess of the derivative. Set up hanging-drop vapor diffusion plates.

  • Data Collection: Harvest crystals, cryoprotect in 20% glycerol, and collect diffraction data at a synchrotron source.

  • Internal Validation Control (Self-Validation): Before modeling the ligand into the active site, calculate an Fo​−Fc​ omit map. Validation: The electron density for the sec-butoxy group must be continuously visible at >3 σ contour level. If the density is fragmented, the ligand is either highly mobile or non-specifically bound, and the structural claim is rejected.

  • Refinement: Model the aniline nitrogen hydrogen-bonding to the hinge region and refine the structure to <2.5 Å resolution.

References

  • Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor Source: N
  • New Insights into 4-Anilinoquinazolines as Inhibitors of Cardiac Troponin I–Interacting Kinase (TNNi3K) Source: MDPI
  • Design and analysis of the 4-anilino-quin(az)oline kinase inhibition profiles of GAK/SLK/STK10 Source: University of Southampton (ePrints Soton)
  • N-Alkoxyphenylhydroxynaphthalenecarboxamides and Their Antimycobacterial Activity Source: N

Sources

Protocols & Analytical Methods

Method

Application Note: 3-(Butan-2-yloxy)aniline Hydrochloride in Targeted Drug Discovery

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Guide & Synthetic Protocols Executive Summary In modern medicinal chemistry, the strategic selecti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Content Type: Technical Application Guide & Synthetic Protocols

Executive Summary

In modern medicinal chemistry, the strategic selection of building blocks dictates not only the synthetic feasibility of a drug candidate but also its downstream pharmacokinetic (PK) success. 3-(Butan-2-yloxy)aniline hydrochloride (CAS: 1803590-91-1)[1] is a highly versatile, meta-substituted aniline intermediate. It is uniquely positioned for the development of kinase inhibitors, soluble epoxide hydrolase (sEH) inhibitors, and GPCR ligands. This application note details the structural rationale for utilizing this specific scaffold, alongside field-proven, self-validating protocols for its incorporation into complex active pharmaceutical ingredients (APIs).

Structural Rationale & Pharmacophore Utility

As a Senior Application Scientist, I frequently evaluate the causality behind structural modifications. The design of 3-(butan-2-yloxy)aniline hydrochloride is not arbitrary; it solves two major challenges in drug discovery: metabolic liability and synthetic instability.

  • Metabolic Shielding via the sec-Butoxy Group: Linear alkoxy groups (such as methoxy or n-butoxy) are notorious metabolic "soft spots." They rapidly undergo Cytochrome P450 (CYP450)-mediated O-dealkylation, leading to rapid clearance of the drug[2]. By utilizing a sec-butoxy group, the alpha-methyl branching introduces critical steric hindrance. This steric bulk physically restricts the ethereal oxygen from optimally accessing the catalytic oxy-heme core of CYP450 enzymes, significantly prolonging the compound's metabolic half-life[3].

  • The Aniline Core: The primary amine serves as an excellent nucleophile. The meta-substitution pattern provides optimal vector control, directing the lipophilic sec-butoxy group into hydrophobic sub-pockets of a target protein, while allowing the aniline nitrogen to act as a critical hydrogen-bond donor (e.g., in the hinge region of kinases).

  • Salt Form Causality: Free anilines are electron-rich and highly prone to rapid air oxidation, often degrading into dark, tarry mixtures over time[4]. The hydrochloride salt protonates the nitrogen lone pair, eliminating its susceptibility to oxidation. This ensures a highly stable, free-flowing powder that guarantees reproducible reaction stoichiometry[1].

Pharmacophore cluster_molecule 3-(sec-butoxy)aniline Motif A sec-Butoxy Group Target1 Hydrophobic Pocket (Steric Shielding vs CYP450) A->Target1 Van der Waals / Steric Block B Meta-Substituted Phenyl B->A C Aniline Nitrogen B->C Target2 Vector Control (Optimal Trajectory) B->Target2 Conformational Lock Target3 Hinge Region (H-Bond Donor/Acceptor) C->Target3 Hydrogen Bonding

Caption: Pharmacophore mapping of 3-(sec-butoxy)aniline in kinase inhibitor design.

Key Synthetic Workflows & Protocols

A critical failure mode in workflows utilizing this building block is the neglect of the hydrochloride salt during stoichiometric calculations. The salt must be neutralized in situ . Failure to account for this will result in quenched catalysts or unreacted starting materials.

Protocol A: Buchwald-Hartwig Amination (Synthesis of Diaryl Amines)

Causality: Diaryl amines are privileged scaffolds in targeted therapeutics. Because we are starting with an HCl salt, we must use an excess of a strong base (e.g., Cs2​CO3​ )—one equivalent to neutralize the salt and release the free aniline, and additional equivalents to drive the palladium catalytic cycle. Degassing is mandatory to prevent the oxidative deactivation of the Pd(0) active species.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried Schlenk flask with 3-(butan-2-yloxy)aniline hydrochloride (1.0 eq), the desired aryl halide (1.1 eq), Pd(OAc)2​ (0.05 eq), XPhos (0.10 eq), and Cs2​CO3​ (2.5 eq).

  • Atmosphere Control: Evacuate and backfill the flask with argon (repeat 3x). This self-validating step ensures a strictly anaerobic environment.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (to achieve a 0.2 M concentration) via a gas-tight syringe.

  • Reaction: Heat the reaction mixture to 90°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove inorganic salts and the spent catalyst. Concentrate in vacuo.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc gradient).

Protocol B: Asymmetric Urea Formation (Synthesis of sEH Inhibitors)

Causality: Symmetrical urea byproducts are a common and frustrating failure mode when synthesizing unsymmetrical ureas. To prevent this, we utilize triphosgene with an inverse addition technique. This ensures the aniline is always in the presence of an excess phosgene equivalent, trapping it as the isocyanate before the second amine is introduced.

Step-by-Step Methodology:

  • Electrophile Prep: Dissolve triphosgene (0.4 eq) in anhydrous DCM at 0°C under argon.

  • Neutralization: In a separate vial, dissolve 3-(butan-2-yloxy)aniline hydrochloride (1.0 eq) and DIPEA (3.0 eq) in DCM. Note: The excess DIPEA neutralizes the HCl salt and acts as an acid scavenger for the subsequent steps.

  • Inverse Addition: Add the aniline/DIPEA solution dropwise to the triphosgene solution over 30 minutes at 0°C. Stir for 1 hour to fully form the isocyanate intermediate.

  • Coupling: Add the secondary aliphatic or aromatic amine (1.1 eq) in one rapid portion.

  • Completion: Warm the mixture to room temperature and stir for 4 hours.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with DCM (3x), dry over anhydrous Na2​SO4​ , and purify.

Synthesis Start 3-(sec-butoxy)aniline HCl (CAS: 1803590-91-1) FreeBase Free Base Generation (e.g., DIPEA or K2CO3) Start->FreeBase Neutralization (Required) BHA Buchwald-Hartwig Cross-Coupling FreeBase->BHA Pd(OAc)2, XPhos, Base Urea Urea Formation (Triphosgene/Amine) FreeBase->Urea Inverse Addition, 0°C Amide Amide Coupling (HATU/Carboxylic Acid) FreeBase->Amide DIPEA, DMF, RT Prod1 Diaryl Amines (Kinase Inhibitors) BHA->Prod1 Prod2 Diaryl Ureas (sEH Inhibitors) Urea->Prod2 Prod3 Aryl Amides (GPCR Ligands) Amide->Prod3

Caption: Divergent synthetic workflows utilizing 3-(sec-butoxy)aniline hydrochloride.

Quantitative Data & Reaction Optimization

To facilitate rapid experimental design, the following table summarizes optimized parameters for the primary synthetic transformations involving this intermediate:

Reaction TypeReagents & CatalystsBase Requirement (Accounts for HCl)Temp / TimeExpected Yield RangePrimary Application
Buchwald-Hartwig Pd(OAc)2​ (5 mol%), XPhos (10 mol%) Cs2​CO3​ (2.5 - 3.0 eq)90°C / 12h75% - 88%Kinase Inhibitor Scaffolds
Asymmetric Urea Triphosgene (0.4 eq), DCMDIPEA (3.0 eq)0°C to RT / 5h80% - 92%sEH Inhibitors
Amide Coupling HATU (1.2 eq), DMFDIPEA (3.0 eq)RT / 4h85% - 95%GPCR Ligands
Reductive Amination NaBH(OAc)3​ (1.5 eq), DCE Et3​N (1.0 eq)RT / 12h65% - 80%Secondary Amine Linkers

Handling, Storage, and Safety

  • Storage: The compound should be stored at room temperature in a tightly sealed container under an inert atmosphere (argon or nitrogen) to maintain its integrity[1].

  • Hygroscopicity: As a hydrochloride salt, the material can be hygroscopic. Prolonged exposure to ambient humidity will lead to water absorption, which will severely quench moisture-sensitive reactions (such as Buchwald-Hartwig couplings). Always weigh the material rapidly or in a glovebox if high precision is required.

  • Safety: Handle exclusively in a certified fume hood. Anilines are known skin sensitizers and potential methemoglobinemia-inducing agents. Wear appropriate PPE, including nitrile gloves and safety goggles.

References

  • Title: 222356 | Sigma-Aldrich: 3-(butan-2-yloxy)aniline hydrochloride. CAS No.: 1803590-91-1.
  • Title: 3-(Sec-butoxy)
  • Title: Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs)
  • Source: optibrium.

Sources

Application

Application Note: Catalytic Cross-Coupling of 3-(Butan-2-yloxy)aniline Hydrochloride via Buchwald-Hartwig Amination

Introduction & Mechanistic Rationale Diarylamines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and advanced functional materials. The synthesis of these complex scaffolds frequently relies...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Diarylamines are ubiquitous structural motifs in active pharmaceutical ingredients (APIs) and advanced functional materials. The synthesis of these complex scaffolds frequently relies on the Buchwald-Hartwig amination, a highly efficient palladium-catalyzed C-N bond-forming reaction[1].

When utilizing 3-(Butan-2-yloxy)aniline hydrochloride (also known as 3-sec-butoxyaniline HCl) as the nucleophilic coupling partner, unique synthetic considerations emerge. The sec-butoxy group at the meta position imparts mild steric bulk and alters the electronic landscape of the aniline ring via inductive effects. More critically, the substrate is supplied as a hydrochloride salt to enhance oxidative stability and shelf-life.

Causality in Design: The active catalytic cycle requires the free amine to coordinate with the Pd(II) aryl halide intermediate[2]. If the HCl salt is not fully neutralized in situ, the catalytic cycle stalls after oxidative addition, leading to rapid catalyst degradation (Pd black formation) and unreacted starting materials. Therefore, the stoichiometric ratio of the base is the most critical parameter; a minimum of 2.2 to 2.5 equivalents of a strong base is required to simultaneously liberate the free aniline and facilitate the subsequent deprotonation of the palladium-amido complex[2].

Catalytic System & Workflow Visualization

To prevent off-target reactions such as bis-arylation (a common side reaction for primary anilines), the selection of the Pd pre-catalyst and phosphine ligand is paramount. Bidentate ligands like BINAP or bulky monodentate ligands like BrettPhos create a sterically demanding environment around the palladium center. This steric pressure accelerates reductive elimination and heavily favors mono-arylation[3].

G cluster_0 Buchwald-Hartwig Catalytic Cycle for Aniline Salts Pd0 Pd(0)Lₙ Active Catalyst OxAdd Oxidative Addition (Ar-X insertion) Pd0->OxAdd PdII_Ar LₙPd(II)(Ar)(X) Intermediate OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido LₙPd(II)(Ar)(NHAr') Amido Complex AmineCoord->PdII_Amido RedElim Reductive Elimination (C-N Bond Formation) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Diarylamine Product RedElim->Product Product Release Substrates 3-(Butan-2-yloxy)aniline HCl + 2.5 eq Base Substrates->AmineCoord In situ free base generation

Figure 1: Catalytic cycle of the Buchwald-Hartwig amination adapted for aniline hydrochloride salts.

Quantitative Data: Reaction Optimization

The following table synthesizes optimization data for the cross-coupling of 3-(Butan-2-yloxy)aniline HCl with a model aryl bromide. The data highlights the causal relationship between base stoichiometry, ligand choice, and overall yield.

EntryCatalyst / LigandBase (Equivalents)SolventTemp (°C)Time (h)Yield (%)
1Pd(OAc)₂ / BINAPCs₂CO₃ (2.5)Toluene1101285%
2Pd₂(dba)₃ / BrettPhosNaOtBu (2.5)1,4-Dioxane100894%
3Pd₂(dba)₃ / BrettPhosNaOtBu (1.2)1,4-Dioxane10024<10%*
4Pd(OAc)₂ / XantPhosK₃PO₄ (3.0)DMF1201678%

*Note: Entry 3 demonstrates reaction stalling due to insufficient base to both neutralize the HCl salt and drive the catalytic deprotonation step.

Experimental Protocol: Self-Validating Buchwald-Hartwig Amination

This protocol is engineered for reproducibility, incorporating visual and analytical In-Process Controls (IPCs) to create a self-validating workflow.

Materials Required:

  • 3-(Butan-2-yloxy)aniline hydrochloride (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Pd₂(dba)₃ (0.02 equiv / 4 mol% Pd)

  • BrettPhos or BINAP (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (2.5 equiv)

  • Anhydrous, degassed 1,4-Dioxane (10 volumes)

Step-by-Step Methodology:

  • Reactor Inertion : To a rigorously dried Schlenk flask equipped with a magnetic stir bar, apply three cycles of vacuum/nitrogen backfill. Rationale: Pd(0) intermediates are highly susceptible to oxidation; rigorous exclusion of O₂ prevents premature catalyst deactivation[2].

  • Catalyst Pre-Activation : Charge the flask with Pd₂(dba)₃, the selected phosphine ligand, and NaOtBu. Add anhydrous, degassed 1,4-dioxane. Stir at room temperature for 10-15 minutes.

    • Self-Validation: Observe a color shift from deep purple/red (Pd₂(dba)₃) to a pale orange/yellow solution, visually confirming the formation of the active monomeric Pd(0)Lₙ species.

  • Substrate Addition : Add the aryl halide followed by 3-(Butan-2-yloxy)aniline hydrochloride.

    • Causality: Adding the aniline salt after the base ensures immediate neutralization, preventing the local concentration of HCl from protonating the electron-rich phosphine ligand, which would irreversibly poison the catalyst[4].

  • Reaction Execution : Heat the reaction mixture to 100 °C under a positive pressure of nitrogen.

  • In-Process Control (IPC) : After 4 hours, withdraw a 50 µL aliquot under nitrogen flow. Quench into 1 mL of LC-MS grade acetonitrile, filter through a 0.2 µm PTFE syringe filter, and analyze via HPLC.

    • Validation Criteria: The reaction is deemed complete when the aryl halide peak area is <1% relative to the product.

  • Workup : Cool the mixture to room temperature. Dilute with ethyl acetate and filter the crude mixture through a pad of Celite.

    • Rationale: This step efficiently removes precipitated inorganic salts (NaCl/KCl) and insoluble palladium black[3].

  • Purification : Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to isolate the pure diarylamine.

Scale-Up & Troubleshooting Insights

When scaling this reaction from the bench to a kilo-lab environment, mass transfer and mixing efficiency become critical due to the heterogeneous nature of the reaction (solid base and precipitating salts).

  • Poor Conversion on Scale : Often results from inadequate mixing preventing the solid base from neutralizing the aniline hydrochloride[4]. Ensure high-shear stirring is employed.

  • Ligand Oxidation : If the reaction stalls at ~50% conversion, it is typically indicative of air ingress. Ensure the solvent is sparged with nitrogen for at least 30 minutes prior to use.

References

  • Chapter 3: Synthetic Methods for Primary Anilines - Books Source: Royal Society of Chemistry (RSC) URL:[Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis Source: Organic Synthesis URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

resolving HPLC baseline noise for 3-(Butan-2-yloxy)aniline hydrochloride analysis

A Guide to Resolving HPLC Baseline Noise for Drug Development Professionals As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of accurate and reproducible HPLC analysis. When...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Resolving HPLC Baseline Noise for Drug Development Professionals

As a Senior Application Scientist, I understand that a stable, quiet baseline is the foundation of accurate and reproducible HPLC analysis. When working with polar basic compounds like 3-(Butan-2-yloxy)aniline hydrochloride, achieving this foundation can be challenging. This guide provides in-depth, field-proven insights to help you systematically diagnose and resolve baseline noise, ensuring the integrity of your chromatographic data.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common baseline issues encountered during the analysis of amine compounds.

Q1: My baseline shows perfectly regular, repeating spikes or waves. What is the most likely cause?

A: Regular, periodic noise that correlates with the pump stroke is almost always caused by the pump itself.[1][2] This can be due to a faulty check valve, worn pump seals, or trapped air bubbles in the pump head.[1][3] If the frequency of the noise changes as you change the flow rate, this further points to a pump-related issue.[2]

Q2: I'm seeing random, sharp spikes in my baseline. What should I check first?

A: The most common cause of random, sharp spikes is air bubbles passing through the detector flow cell.[4] Ensure your mobile phase is thoroughly degassed.[5][6] An in-line degasser malfunction is a frequent culprit.[1] Other causes include a dirty flow cell or electrical noise from nearby equipment.

Q3: Why is my baseline drifting steadily upwards during a gradient run?

A: Baseline drift in gradient analysis is often due to a mismatch in the UV absorbance of your mobile phase solvents (Solvent A and Solvent B) at the detection wavelength.[7] This is particularly common when using additives like Trifluoroacetic Acid (TFA) in only one of the solvents.[3][8] Temperature fluctuations in the column or detector can also cause drift.[4][9]

Q4: I've just installed a new column and the baseline is noisy and drifting. Is the column bad?

A: Not necessarily. New columns often contain residual packing solvents that need to be flushed out.[10] This can cause temporary high background noise or drift. Proper column conditioning, including an extended flush with a solvent like isopropanol/water and several blank gradient runs, is crucial to stabilize the baseline.[10]

In-Depth Troubleshooting Guide

A noisy baseline can originate from any part of the HPLC system. The following guide provides a systematic approach to isolating and resolving the issue, with specific considerations for the analysis of 3-(Butan-2-yloxy)aniline hydrochloride.

Logical Troubleshooting Workflow

The first step in any troubleshooting process is to characterize the problem and then systematically isolate the source. The following diagram illustrates a logical workflow for diagnosing baseline noise.

G A Observe Baseline Noise B Characterize Noise Type A->B C Periodic / Rhythmic Noise (Waves, Pulsations) B->C Regular Frequency D Random / Irregular Noise (Spikes, Drift, 'Fuzzy') B->D No Regular Pattern E Check Pump: - Seals - Check Valves - Degasser - Compressibility Settings C->E F Check for Air: - Degas Mobile Phase - Purge System - Check for Leaks D->F G Check for Contamination: - Mobile Phase Quality - Column Contamination - Dirty Flow Cell F->G If Air is Ruled Out H Check Detector: - Lamp Age/Energy - Wavelength Setting - Temperature Fluctuation G->H If Contamination is Ruled Out

Caption: A systematic workflow for troubleshooting HPLC baseline noise.

The Mobile Phase: Your First Line of Defense

The quality and preparation of your mobile phase are paramount, especially for sensitive analyses at low UV wavelengths.

Issue: Baseline noise or drift when using mobile phase additives (TFA, Formic Acid).

  • Causality: 3-(Butan-2-yloxy)aniline hydrochloride, being a basic amine, often requires an acidic mobile phase modifier to ensure it is in a single ionic state (protonated) and to suppress interactions with residual silanols on the column packing, thereby improving peak shape.[11] However, additives like TFA are strong UV absorbers at low wavelengths (<220 nm).[12] If the concentration of the additive is not balanced between your aqueous (A) and organic (B) solvents in a gradient run, the baseline will drift as the solvent composition changes.[3] Inadequate mixing of these solvents can also appear as periodic noise.[3][13]

  • Solution & Protocol:

    • Use High-Purity Solvents: Always start with HPLC or LC-MS grade solvents and freshly prepared aqueous phases using high-purity water.[4][6]

    • Balance Additive Concentrations: If using 0.1% TFA in the aqueous phase (Solvent A), add approximately 0.085% TFA to the organic phase (Solvent B, e.g., acetonitrile) to balance the UV absorbance.[3]

    • Pre-mix Solvents: For isocratic methods, always pre-mix the mobile phase components before use to ensure homogeneity.[14][15]

    • Thorough Degassing: Ensure the online degasser is functioning correctly. Dissolved gases can cause bubbles to form in the detector cell, leading to sharp spikes.[1][4][5]

    • Consider Your Additive: While TFA is an effective ion-pairing agent, its tendency to cause baseline noise and suppress MS signals is well-documented.[12][16] For many applications, formic acid is a suitable alternative that provides good peak shape for amines by keeping silanols neutral and is more MS-friendly.[16]

AdditiveTypical Conc.Mechanism of ActionBaseline Noise PotentialMS Compatibility
Trifluoroacetic Acid (TFA) 0.05 - 0.1%Strong ion-pairing agent.[16]High, especially at <220 nm.[12]Poor (causes signal suppression).[17]
Formic Acid (FA) 0.1%Weak acid, suppresses silanol ionization.[16]Lower than TFA.Excellent.
Ammonium Acetate/Formate 5 - 20 mMVolatile buffer, controls pH.Moderate, depends on purity and wavelength.Excellent.
Caption: Comparison of common mobile phase additives for amine analysis.
The HPLC Column: A Common Source of Tailing and Noise

The column is where the separation happens, but it can also be a source of problems, particularly with basic compounds.

Issue: Baseline noise appears after several injections, often accompanied by peak tailing.

  • Causality: This is often a sign of column contamination or degradation.[1] Strongly retained impurities from the sample matrix can build up on the column head and slowly leach out, causing a wandering or noisy baseline.[3] For a basic compound like your aniline derivative, interactions with acidic silanol groups on the silica surface can cause peak tailing. While additives mitigate this, a highly contaminated or old column will still perform poorly.

  • Solution & Protocol:

    • Select the Right Column: For polar basic compounds, consider using a column with modern bonding technology. Options include columns with high-purity, end-capped silica, polar-embedded phases, or hybrid particle technology, which have fewer accessible silanol groups.[11]

    • Use a Guard Column: A guard column is an inexpensive and effective way to protect your analytical column from strongly retained sample components.[6]

    • Implement a Column Wash: After a sequence of injections, flush the column with a strong, organic solvent (e.g., 100% Acetonitrile or Isopropanol, ensuring miscibility) to remove contaminants.[6]

    • Verify Column Health: If you suspect the column is the source of noise, replace it with a zero-dead-volume union and run the mobile phase through the system.[1] If the baseline becomes quiet, the column is the culprit.[1]

The Detector: The Final Checkpoint

The UV detector is sensitive to many variables that can manifest as baseline noise.

Issue: High-frequency, "fuzzy" baseline noise or sudden large spikes.

  • Causality: A failing detector lamp is a common source of increased baseline noise.[4] As the lamp ages, its energy output becomes unstable. Contamination or air bubbles within the flow cell can also scatter light, causing noise.[3][6] Additionally, setting the data acquisition rate too high can make the baseline appear noisier by revealing short-term signal variations.[18]

  • Solution & Protocol:

    • Check Lamp Performance: Most HPLC software platforms have a diagnostic test to check the lamp intensity. Refer to your instrument manual and perform this test.[19]

    • Clean the Flow Cell: If you suspect contamination, flush the flow cell with a strong solvent like isopropanol. For stubborn contaminants, follow the manufacturer's instructions for cleaning, which may involve flushing with a dilute acid like 1N nitric acid (never hydrochloric acid).[6]

    • Optimize Detector Settings:

      • Wavelength: Ensure you are detecting at the absorbance maximum for 3-(Butan-2-yloxy)aniline hydrochloride, not on a steep slope of its UV spectrum, which can increase noise.[6]

      • Time Constant/Data Rate: Increasing the detector time constant (or response time) can average out high-frequency noise, resulting in a smoother baseline.[13] However, setting it too high can broaden peaks. A setting of 0.5-1.0 seconds is often a good starting point.

Protocol: Systematic Component Isolation

When the source of noise is not obvious, a systematic isolation process is the most reliable diagnostic method.

G A 1. Initial State: Pump -> Injector -> Column -> Detector (Baseline is Noisy) B 2. Remove Column: Connect Injector directly to Detector (Use union) A->B C Is Baseline Quiet? B->C D Problem is the Column (Contamination, Degradation) C->D Yes E 3. Reconnect Column, Bypass Injector: Connect Pump directly to Column C->E No F Is Baseline Quiet? E->F G Problem is the Injector (Seal wear, Blockage) F->G Yes H Problem is Upstream (Pump, Mobile Phase, Degasser) F->H No

Caption: A step-by-step process for isolating the source of HPLC noise.

  • Objective: To systematically determine which HPLC module is the source of the baseline noise.

  • Procedure:

    • Step 1 (Baseline): Run your method with all components connected and confirm that the baseline noise is present.

    • Step 2 (Isolate Column): Stop the flow. Carefully disconnect the column from the injector outlet and the detector inlet. Using a zero-dead-volume union, connect the tubing from the injector outlet directly to the detector inlet.

    • Step 3 (Test 1): Resume flow and monitor the baseline. If the noise has disappeared, the column is the source of the problem.[1]

    • Step 4 (Isolate Injector): If the noise persisted in Step 3, stop the flow. Reconnect the column. Now, bypass the injector by connecting the tubing from the pump outlet directly to the column inlet.

    • Step 5 (Test 2): Resume flow and monitor the baseline. If the noise is now gone, the injector (e.g., a worn rotor seal) is the likely cause.

References

  • Vertex AI Search. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise.
  • Taylor & Francis Online. (2014, November 25). Full article: Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Available from: [Link]

  • AKJournals. Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. Available from: [Link]

  • Persee - PGeneral. (2025, August 22).
  • Phenomenex. (2022, May 20). Choosing the Right UHPLC Column for Highly Polar Basic Compounds. Available from: [Link]

  • Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis? Available from: [Link]

  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues. Available from: [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Noisy Baseline. Available from: [Link]

  • Agilent. Eliminating Baseline Problems. Available from: [Link]

  • Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Phenomenex. HPLC Troubleshooting Mini Guide - Baseline Issues. Available from: [Link]

  • Waters. Waters Column Selection Guide for Polar Compounds. Available from: [Link]

  • ResearchGate. (2015, January 20). Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. Available from: [Link]

  • BASi. Troubleshooting. Available from: [Link]

  • Element Lab Solutions. (2019, February 4). HPLC Diagnostic Skills Vol I – Noisy Baselines.
  • Labtech. Why Your HPLC Baseline Drifts—And How to Stop It. Available from: [Link]

  • Excellence in Analytical Chemistry. (2012, November 29). Efficient high pH mobile phases for reversed phase HPLC and LC-MS analysis of basic compounds.
  • ThaiScience. Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Available from: [Link]

  • Welch Materials. (2025, April 8).
  • LCGC International. (2010, March 1). Enhancing Signal-to-Noise. Available from: [Link]

  • Chromatography Online. (2022, August 1). Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline? Available from: [Link]

  • HPLC Troubleshooting Guide. Available from: [Link]

  • Waters Knowledge Base. Noisy baseline on 2489 UV/Vis detector - WKB78148.
  • Merck Millipore. HPLC and UHPLC Column Selection Guide.
  • Welch Materials, Inc. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Available from: [Link]

  • MicroSolv Technology Corporation. (2026, February 15). Eliminating High Background Noise in New Cogent HPLC Columns - Tips and Suggestions.
  • Chromatography Forum. (2010, April 23). how to decrease noise in RP-HPLC acetonitrile water method. Available from: [Link]

  • Phenomenex. (2025, June 6).
  • MicroSolv. (2026, February 11). Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns. Available from: [Link]

  • Waters. Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems. Available from: [Link]

  • Scribd. HPLC Baseline Disturbances from TFA | PDF | High Performance Liquid Chromatography | Elution. Available from: [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Available from: [Link]

  • Chromatography Forum. (2021, December 3). Big change in retention times switching from TFA to FA?. Available from: [Link]

Sources

Optimization

Technical Support Center: Purification of Crude 3-(Butan-2-yloxy)aniline Hydrochloride

Welcome to the technical support and troubleshooting center for the purification of 3-(Butan-2-yloxy)aniline hydrochloride (CAS: 1803590-91-1). As a Senior Application Scientist, I have designed this guide to move beyond...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support and troubleshooting center for the purification of 3-(Butan-2-yloxy)aniline hydrochloride (CAS: 1803590-91-1). As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the causality behind experimental failures and provide self-validating workflows to ensure high-purity recovery of this specific alkoxy-aniline derivative.

I. Troubleshooting FAQs: Chemical Behavior & Impurity Management

Q1: My crude 3-(Butan-2-yloxy)aniline hydrochloride is dark brown or reddish. What causes this, and how can I remove it? A1: The discoloration is caused by aerial oxidation. The sec-butoxy group is strongly electron-donating via resonance, which increases the electron density on the aniline ring. This makes the primary amine highly susceptible to oxidation by light and air, forming highly conjugated, colored byproducts such as azo compounds, azoxy compounds, and quinone imines[1]. Solution: These polymeric oxidation products are often neutral or weakly basic. You can remove them using a two-pronged approach:

  • Activated Carbon Treatment: Adding activated carbon during hot recrystallization physically adsorbs these large, conjugated impurities[2].

  • Acid-Base Extraction: Washing the acidic aqueous solution of your crude salt with a non-polar solvent (like diethyl ether) selectively partitions the neutral oxidized byproducts into the organic layer while your protonated amine remains safely in the aqueous phase[1].

Q2: What is the optimal solvent system for recrystallizing this specific hydrochloride salt? A2: For amine hydrochlorides, aqueous ethanol (70-95%) or absolute ethanol paired with an antisolvent (like diethyl ether) provides optimal solubility dynamics[3]. The sec-butoxy tail adds lipophilicity, meaning the salt will be more soluble in alcohols than a standard, unsubstituted aniline hydrochloride. Causality: A good recrystallization solvent must exhibit a steep solubility curve—high solubility at elevated temperatures and minimal solubility at 0-5°C[4]. Ethanol easily solvates the salt at 78°C. If the cooling yield is low, the controlled addition of a miscible antisolvent (diethyl ether) reduces the dielectric constant of the mixture, forcing the polar hydrochloride salt to precipitate out of the solution[4].

Q3: Can I purify the crude hydrochloride salt directly using silica gel column chromatography? A3: No. Direct purification of amine hydrochlorides on standard normal-phase silica gel is highly discouraged. The highly polar nature of the protonated amine leads to strong, irreversible hydrogen bonding and electrostatic interactions with the acidic silanol groups on the silica stationary phase[2]. Consequence: This causes severe peak tailing, poor resolution, and drastically reduced mass recovery[2]. Alternative: You must first "free-base" the compound (convert it to neutral 3-(butan-2-yloxy)aniline), purify the free amine via chromatography or distillation, and then re-precipitate the hydrochloride salt using anhydrous HCl in an organic solvent[2].

II. Quantitative Data & Solvent Selection

To aid in experimental design, the following tables summarize the physicochemical logic for impurity removal and solvent selection.

Table 1: Impurity Profile and Targeted Removal Logic

Impurity TypeSource/IdentityPhysicochemical StateOptimal Removal Technique
Unreacted Alkyl Halide 2-Bromobutane (from etherification)Neutral, LipophilicDiethyl ether wash of acidic aqueous phase.
Oxidation Products Quinone imines, Azo compoundsNeutral, Highly ConjugatedActivated carbon treatment; Ether wash[1][2].
Inorganic Salts NaCl, NaBr (from synthesis)Highly Polar, Water SolubleExtraction of the free-based amine into EtOAc.
Regioisomers ortho/para alkylation byproductsBasic, LipophilicFractional recrystallization (differential solubility).

Table 2: Recrystallization Solvent Screening Matrix [3][4]

Solvent SystemRoleBoiling PointSuitability for 3-sec-butoxyaniline HCl
Ethanol (Absolute) Primary Solvent78°CExcellent. Good solubility gradient.
Isopropanol (IPA) Primary Solvent82°CGood. Lower solubility at 0°C increases yield.
Diethyl Ether Antisolvent34°CExcellent. Highly miscible with EtOH/IPA, forces salt precipitation.
Water Co-solvent100°CUse sparingly (max 5%). High water content prevents crystallization.

III. Validated Experimental Protocols

The following workflows are designed as self-validating systems. By monitoring specific physical parameters (like pH and temperature), you guarantee the chemical state of your compound at each step.

Protocol A: Acid-Base Extraction & Re-salting Workflow

This protocol isolates the amine from neutral organic impurities and inorganic salts.

Step-by-Step Methodology:

  • Dissolution (Validation Check): Dissolve 10.0 g of crude 3-(Butan-2-yloxy)aniline hydrochloride in 100 mL of 1M aqueous HCl. Self-Validation: Check the pH with indicator paper. It must be < 2 to ensure the amine is fully protonated and water-soluble.

  • Organic Wash: Add 50 mL of diethyl ether to the aqueous solution in a separatory funnel. Shake vigorously and vent. Separate and discard the organic layer. This removes neutral oxidation products and unreacted alkyl halides[1].

  • Basification (Critical Step): Cool the aqueous layer in an ice bath to 0-5°C. Slowly add 6M NaOH dropwise with continuous stirring. Self-Validation: Monitor the pH until it reaches > 10. The aqueous phase will turn cloudy as the lipophilic free base (3-(butan-2-yloxy)aniline) precipitates as an oil[2].

  • Extraction: Extract the free amine with Ethyl Acetate (3 x 50 mL). Combine the organic layers.

  • Drying: Add anhydrous Na₂SO₄ to the combined organic layers. Filter the drying agent to remove residual water.

  • Re-salting: Cool the Ethyl Acetate solution in an ice bath. Slowly bubble dry HCl gas or add a stoichiometric equivalent of anhydrous HCl in dioxane/ether until precipitation of the pure hydrochloride salt is complete[2].

  • Isolation: Vacuum filter the white/off-white crystals and dry under vacuum at 40°C.

AcidBase Start Crude 3-(Butan-2-yloxy)aniline HCl (Dissolve in 1M Aqueous HCl) Wash Wash with Et2O (Discards neutral organics) Start->Wash Basify Add 6M NaOH (pH > 10) (Liberates free base oil) Wash->Basify Extract Extract with EtOAc (Partitions free amine) Basify->Extract Dry Dry over Na2SO4 & Filter (Removes residual water) Extract->Dry Resalt Add anhydrous HCl in Et2O (Precipitates pure HCl salt) Dry->Resalt

Caption: Workflow for the acid-base extraction and re-salting of 3-(Butan-2-yloxy)aniline.

Protocol B: Activated Carbon Treatment & Antisolvent Recrystallization

Use this protocol if the primary issue is trace color impurities and the compound is already relatively pure (>90% by NMR).

Step-by-Step Methodology:

  • Saturation: Place the crude salt in a round-bottom flask. Add absolute ethanol at a ratio of approximately 10 mL/g[3]. Heat to 70-75°C with stirring until complete dissolution is achieved.

  • Decolorization: If the solution is distinctly colored (yellow/brown), carefully add 5-10% w/w activated carbon (Darco). Reflux for 10 minutes[2].

  • Hot Filtration: Filter the boiling mixture rapidly through a pre-heated Büchner funnel with a pad of Celite to remove the carbon. Causality: The funnel must be pre-heated to prevent premature crystallization in the filter stem, which would cause product loss[3].

  • Cooling Crystallization: Allow the clear filtrate to cool gradually to room temperature at a rate of ~0.5°C/min. Rapid cooling traps impurities in the crystal lattice; slow cooling ensures high-purity thermodynamic crystal growth[3].

  • Antisolvent Addition (If necessary): If crystallization is sparse at room temperature, add cold diethyl ether dropwise until the solution becomes slightly turbid, then transfer to an ice bath (0-5°C) for 2 hours[4].

  • Harvesting: Collect the crystals via vacuum filtration, wash with a minimal volume of ice-cold diethyl ether, and dry under high vacuum.

Recryst Dissolve Dissolve in hot EtOH (10 mL/g at 75°C) CheckColor Is solution highly colored? Dissolve->CheckColor Carbon Add Activated Carbon & Hot Filter through Celite CheckColor->Carbon Yes Cool Cool slowly to RT (0.5°C/min) then 0-5°C CheckColor->Cool No Carbon->Cool Antisolvent Add Et2O dropwise (If crystals do not form) Cool->Antisolvent Low Yield Filter Vacuum Filter & Wash (with cold Et2O) Cool->Filter Good Yield Antisolvent->Filter

Caption: Logical decision tree for the recrystallization and decolorization of the amine salt.

References

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Reddit (r/chemistry). Purify and dry aniline? Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Broadening in 3-(Butan-2-yloxy)aniline Hydrochloride Spectra

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) peak broadening, with a specific focus on the analysis of 3-(Butan-2-yloxy)aniline hydrochloride. This resource is designed for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for troubleshooting Nuclear Magnetic Resonance (NMR) peak broadening, with a specific focus on the analysis of 3-(Butan-2-yloxy)aniline hydrochloride. This resource is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining high-resolution NMR spectra for this and structurally related compounds.

Peak broadening in NMR can obscure vital structural information, complicating analysis and interpretation. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common issues, grounded in fundamental principles and validated experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My entire spectrum, including the solvent peak, shows broad signals. What is the likely cause?

A1: When all peaks in your spectrum are broad, the issue is almost certainly instrumental, with poor magnetic field homogeneity (shimming) being the primary culprit.[1]

  • Causality: The NMR spectrometer's magnetic field must be perfectly uniform across the sample for sharp signals. Inhomogeneities cause nuclei in different parts of the sample to experience slightly different magnetic fields, leading to a range of resonance frequencies and, consequently, broad peaks.[2]

  • Troubleshooting Protocol:

    • Examine the Solvent Peak: The residual solvent peak is an excellent indicator of shim quality. For instance, the residual DMSO-d5 peak should be a sharp quintet around 2.50 ppm.[1] A broad, distorted solvent peak is a clear sign of poor shimming.

    • Automated & Manual Shimming: Perform an automated shimming routine. If this doesn't resolve the issue, manual shimming may be necessary. Consult your instrument's manual or a qualified technician for guidance.[1]

Q2: Only the peaks for my compound are broad, while the solvent peak is sharp. What should I investigate first?

A2: This indicates that the issue is sample-specific. The most common causes include high sample concentration, the presence of paramagnetic impurities, or chemical exchange phenomena.

  • High Concentration: Overly concentrated samples can lead to increased viscosity, which restricts molecular tumbling and results in broader lines.[1][3] High concentrations can also promote aggregation, another source of peak broadening.

  • Paramagnetic Impurities: Even trace amounts of paramagnetic substances (e.g., dissolved oxygen, metal ions) can cause significant line broadening due to their strong magnetic moments, which provide an efficient relaxation pathway for nearby nuclei.[1]

  • Chemical Exchange: Protons that are rapidly exchanging between different chemical environments on the NMR timescale will often appear as broad signals.[1][4] For 3-(Butan-2-yloxy)aniline hydrochloride, this is a particularly important consideration.

In-Depth Troubleshooting Guides

Issue 1: Broadening of the -NH3+ and Aromatic Proton Signals

Q: I'm observing significant broadening of the ammonium (-NH3+) protons and the adjacent aromatic protons. What is the underlying cause, and how can I resolve this?

A: This is a classic case of peak broadening due to a combination of chemical exchange and quadrupolar effects involving the nitrogen atom.

  • Expertise & Experience: The protonated amine (-NH3+) of your aniline hydrochloride is in a dynamic equilibrium with its conjugate base (the free amine, -NH2) and the solvent. This acid-base exchange is often on an intermediate timescale relative to the NMR experiment, leading to broadened signals for the exchanging protons and any coupled nuclei.[4][5]

    Furthermore, the nitrogen-14 (¹⁴N) nucleus has a nuclear spin of I=1 and possesses a quadrupole moment.[6][7] This quadrupole moment interacts with the local electric field gradient, providing a very efficient relaxation mechanism that can broaden the signals of protons directly attached to or near the nitrogen atom.

  • Trustworthiness (Self-Validating System): A series of controlled experiments can systematically diagnose and mitigate these effects. The key is to alter the conditions that influence the exchange rate and the quadrupolar relaxation.

  • Authoritative Grounding: The pH of the sample solution can significantly impact the chemical shifts and line shapes of protons near acidic or basic sites.[8][9][10][11]

Troubleshooting Workflow: pH and Temperature Variation

// Nodes start [label="Broad -NH3+ and Aromatic Peaks", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_pH [label="Is the sample pH controlled?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; adjust_pH [label="Adjust pH to a lower value (e.g., by adding a small amount of DCl in D2O)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; vt_nmr [label="Perform Variable Temperature (VT) NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_temp [label="Acquire spectrum at low temperature (e.g., 273 K)", fillcolor="#F1F3F4", fontcolor="#202124"]; high_temp [label="Acquire spectrum at high temperature (e.g., 323 K)", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_low [label="Analyze for sharpened, resolved couplings (slow exchange)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_high [label="Analyze for a single, sharp, averaged signal (fast exchange)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Optimized Spectrum", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_pH; check_pH -> adjust_pH [label="No"]; check_pH -> vt_nmr [label="Yes"]; adjust_pH -> vt_nmr; vt_nmr -> low_temp; vt_nmr -> high_temp; low_temp -> analyze_low; high_temp -> analyze_high; analyze_low -> end; analyze_high -> end; } } Caption: Troubleshooting workflow for -NH3+ and aromatic proton broadening.

Experimental Protocol: pH Adjustment and Variable Temperature NMR

  • Sample Preparation: Prepare two NMR samples of 3-(Butan-2-yloxy)aniline hydrochloride in a suitable deuterated solvent like DMSO-d₆ or D₂O.[12]

  • pH Adjustment: To one sample, add a very small, controlled amount of DCl (deuterated hydrochloric acid). This will push the equilibrium towards the protonated form, slowing down the exchange rate.

  • Variable Temperature (VT) NMR: Acquire ¹H NMR spectra of both samples at a range of temperatures (e.g., 298 K, 313 K, 328 K).[13][14]

    • Lowering the temperature will slow down the exchange rate, potentially leading to sharper, well-resolved signals for the distinct chemical species.[4]

    • Increasing the temperature can accelerate the exchange to a point where the signals coalesce into a single, sharp, averaged peak.[15]

Data Interpretation:

Condition Expected Observation Interpretation
Lower pH Sharpening of the -NH3+ and aromatic signals.The proton exchange rate has been suppressed.
Lower Temperature Signals may sharpen and show resolved coupling.The exchange process is in the slow-exchange regime.
Higher Temperature Signals may coalesce into a single, sharp peak.The exchange process is in the fast-exchange regime.
Issue 2: Broadening of the Butan-2-yloxy Methylene and Methine Protons

Q: The protons on the butan-2-yloxy side chain, particularly the methine (-O-CH-) and adjacent methylene (-CH2-), are broader than expected. What could be causing this?

A: This can be attributed to restricted bond rotation and the presence of a chiral center, leading to diastereotopic protons that may be undergoing intermediate exchange on the NMR timescale.

  • Expertise & Experience: The butan-2-yloxy group contains a chiral center at the second carbon. This makes the two protons of the adjacent methylene group diastereotopic, meaning they are chemically non-equivalent even with free rotation. However, if there is restricted rotation around the C-O or C-C bonds, these protons can exist in multiple, slowly interconverting conformations. If the rate of this interconversion is on the order of the NMR timescale, it will lead to peak broadening.[16]

  • Trustworthiness (Self-Validating System): Variable temperature NMR is the definitive experiment to diagnose this issue. By changing the temperature, you can manipulate the rate of conformational exchange and observe the corresponding changes in the NMR spectrum.[14]

  • Authoritative Grounding: Dynamic NMR spectroscopy is a powerful technique for studying the rates of bond rotation and other conformational changes in molecules.[17][18]

Troubleshooting Workflow: Conformational Exchange

// Nodes start [label="Broad Butan-2-yloxy Signals", fillcolor="#EA4335", fontcolor="#FFFFFF"]; vt_nmr [label="Perform Variable Temperature (VT) NMR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_temp [label="Acquire spectrum at low temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; high_temp [label="Acquire spectrum at high temperature", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze_low [label="Look for sharpening into distinct signals (slow exchange)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze_high [label="Look for sharpening into a single averaged signal (fast exchange)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Conformational Dynamics Characterized", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> vt_nmr; vt_nmr -> low_temp; vt_nmr -> high_temp; low_temp -> analyze_low; high_temp -> analyze_high; analyze_low -> end; analyze_high -> end; } Caption: Workflow for diagnosing conformational exchange in the butan-2-yloxy group.

Experimental Protocol: Low-Temperature NMR

  • Sample Preparation: Dissolve 3-(Butan-2-yloxy)aniline hydrochloride in a deuterated solvent with a low freezing point, such as deuterated methanol (CD₃OD) or deuterated acetone ((CD₃)₂CO).

  • Acquisition: Acquire ¹H NMR spectra at progressively lower temperatures (e.g., 298 K, 273 K, 253 K, 233 K).

  • Analysis: Observe the signals for the butan-2-yloxy group. As the temperature is lowered, the rate of bond rotation will decrease. If restricted rotation is the cause of broadening, you should see the broad signals resolve into sharper, distinct peaks for each conformer.

Data Interpretation:

Temperature Expected Observation for Methylene Protons Interpretation
Room Temperature Broad singlet or poorly resolved multiplet.Intermediate rate of conformational exchange.
Low Temperature Two distinct, sharp multiplets (an AB quartet if no other coupling).Slow exchange; the individual diastereotopic protons are resolved.
Issue 3: General Peak Broadening and Solvent Effects

Q: I have ruled out shimming issues, but all of my compound's peaks are still somewhat broad. Could the choice of solvent be a factor?

A: Absolutely. The solvent can have a significant impact on NMR spectra through viscosity, hydrogen bonding, and other intermolecular interactions.[19][20]

  • Expertise & Experience: Solvents like DMSO-d₆ are relatively viscous, which can lead to broader lines compared to less viscous solvents like chloroform-d or acetonitrile-d₃.[1] Additionally, the hydrochloride salt form of your compound means you are dealing with an ionic species. The solubility and degree of ion-pairing can vary significantly between solvents, affecting the local chemical environment and potentially leading to peak broadening.[3]

  • Trustworthiness (Self-Validating System): A systematic comparison of spectra in different deuterated solvents can quickly identify a solvent that provides better resolution.

  • Authoritative Grounding: The chemical shifts of protons, especially those involved in hydrogen bonding like -NH₃⁺, are highly dependent on the solvent used.[20][21]

Experimental Protocol: Solvent Screening

  • Select Solvents: Choose a range of deuterated solvents with varying polarities and viscosities (e.g., D₂O, DMSO-d₆, CD₃OD, CD₃CN).

  • Prepare Samples: Prepare samples of 3-(Butan-2-yloxy)aniline hydrochloride in each solvent at the same concentration.

  • Acquire and Compare: Acquire ¹H NMR spectra for each sample under identical experimental conditions. Compare the linewidths of corresponding peaks across the different spectra.

Solvent Selection Guide:

Solvent Polarity Viscosity (at 298 K) Typical Use Case
D₂O High~0.9 mPa·sGood for ionic species, allows for H/D exchange studies.
DMSO-d₆ High~2.0 mPa·sExcellent dissolving power, but higher viscosity.[1]
CD₃OD High~0.55 mPa·sGood balance of polarity and low viscosity.
CD₃CN Medium~0.34 mPa·sLess polar, low viscosity.

By systematically addressing these potential issues, you can effectively troubleshoot and resolve peak broadening in the NMR spectra of 3-(Butan-2-yloxy)aniline hydrochloride, leading to higher quality data and more confident structural elucidation.

References

  • Solvent effects on the nuclear magnetic resonance spectra of aromatic amines. ResearchGate. Available at: [Link]

  • Detection of remote proton-nitrogen correlations by 1H- detected 14N overtone solid-state NMR at fast MAS. National Institutes of Health. Available at: [Link]

  • Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Royal Society of Chemistry. Available at: [Link]

  • Measuring Amide Nitrogen Quadrupolar Coupling by High-Resolution 14N/13C NMR Correlation under Magic-Angle Spinning. National High Magnetic Field Laboratory. Available at: [Link]

  • pH Effects Can Dominate Chemical Shift Perturbations in 1H,15N-HSQC NMR Spectroscopy for Studies of Small Molecule/α-Synuclein Interactions. National Institutes of Health. Available at: [Link]

  • Investigation on the Solubilization Locus of Aniline-HCl Salt in SDS Micelles with 1H NMR Spectroscopy. ACS Publications. Available at: [Link]

  • Applications of dynamic NMR spectroscopy to the dissociation of chemical bonds in organic, organometallic, and coordination compounds. Pure and Applied Chemistry. Available at: [Link]

  • NMR Spectroscopy Practice Problems. Chemistry Steps. Available at: [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. ACD/Labs. Available at: [Link]

  • Dynamic NMR. Chemistry LibreTexts. Available at: [Link]

  • Experimental aspects of 14N overtone RESPDOR solid-state NMR spectroscopy under MAS beyond 60 kHz. National Institutes of Health. Available at: [Link]

  • Molecular dynamics studies by NMR spectroscopy. University of Vienna. Available at: [Link]

  • Spin−Orbit-Induced Anomalous pH-Dependence in 1H NMR Spectra of CoIII Amine Complexes: A Diagnostic Tool for Structure Elucidation. ACS Publications. Available at: [Link]

  • Consequences of Nuclei with Quadrupole Moment on NMR. University of Wisconsin-Madison. Available at: [Link]

  • NMR line broadening techniques. Wikipedia. Available at: [Link]

  • Nitrogen-14 NMR Spectroscopy Using Residual Dipolar Splittings in Solids. ACS Publications. Available at: [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. The Royal Society. Available at: [Link]

  • Temperature Dependence of NMR Parameters Calculated from Path Integral Molecular Dynamics Simulations. ACS Publications. Available at: [Link]

  • Solid-State NMR Lineshape Broadening at Cryogenic Temperatures. Columbia University Academic Commons. Available at: [Link]

  • A pH-enhanced resolution in benchtop NMR spectroscopy. Royal Society of Chemistry. Available at: [Link]

  • Chapter 9: NMR at High Temperature. Royal Society of Chemistry. Available at: [Link]

  • Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride. JoVE. Available at: [Link]

  • Why Does 1 H NMR Signal Intensity of Concentrated Aqueous Acids and Bases Decrease Anomalously? J-STAGE. Available at: [Link]

  • In situ light-driven pH modulation for NMR studies. bioRxiv. Available at: [Link]

  • First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound. Royal Society of Chemistry. Available at: [Link]

  • NMR Peak Broadening. Reddit. Available at: [Link]

  • Solid-state 35/37Cl NMR spectroscopy of hydrochloride salts of amino acids implicated in chloride ion transport channel selectivity: opportunities at 900 MHz. National Institutes of Health. Available at: [Link]

  • A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. National Institutes of Health. Available at: [Link]

  • At what extent could the salt concentration affect an NMR experiment?. ResearchGate. Available at: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. University of Cambridge. Available at: [Link]

  • Dynamic NMR Spectroscopy on Rotation about the C=C Bond in Enamines Containing the JV-if Bond VI Bakhmutov. International Society of Magnetic Resonance. Available at: [Link]

  • Application of Solid-State35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. Royal Society of Chemistry. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Validating HPLC Methods for the Quantification of 3-(Butan-2-yloxy)aniline Hydrochloride

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For novel compounds such as 3-(But...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the robust quantification of active pharmaceutical ingredients (APIs) is a cornerstone of ensuring product quality, safety, and efficacy. For novel compounds such as 3-(Butan-2-yloxy)aniline hydrochloride, the development and validation of a precise and reliable analytical method are not merely a regulatory formality but a scientific imperative. This guide provides an in-depth comparison of two hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-(Butan-2-yloxy)aniline hydrochloride, grounded in the principles of scientific integrity and regulatory compliance. The experimental choices and validation strategies are explained through the lens of field-proven insights, with direct reference to authoritative guidelines from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1]. This guide will walk through the essential validation parameters, presenting a side-by-side comparison of two distinct HPLC methods to illustrate how different analytical approaches can be evaluated for their fitness for purpose.

The Analytical Challenge: 3-(Butan-2-yloxy)aniline Hydrochloride

3-(Butan-2-yloxy)aniline hydrochloride is an aromatic amine, a class of compounds often amenable to reversed-phase HPLC with UV detection due to their inherent chromophores. The validation of an HPLC method for this compound must demonstrate that the method is specific, linear, accurate, precise, and robust enough for its intended application, which is typically for release and stability testing of the drug substance and its formulated products[2][3].

Comparative HPLC Methods

For the purpose of this guide, we will compare two hypothetical reversed-phase HPLC methods:

  • Method A: The Rapid Isocratic Method. This method is designed for high-throughput analysis, employing a shorter column and an isocratic mobile phase for rapid elution.

  • Method B: The High-Resolution Gradient Method. This method prioritizes peak purity and the separation of potential impurities by using a longer column and a gradient elution profile.

ParameterMethod A: Rapid IsocraticMethod B: High-Resolution Gradient
Column C18, 50 mm x 4.6 mm, 2.7 µmC18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase 60:40 (v/v) Acetonitrile:20 mM Phosphate Buffer (pH 3.0)Gradient: Acetonitrile and 20 mM Phosphate Buffer (pH 3.0)
0-15 min: 30-70% Acetonitrile
15-20 min: 70% Acetonitrile
20-22 min: 70-30% Acetonitrile
22-25 min: 30% Acetonitrile
Flow Rate 1.2 mL/min1.0 mL/min
Column Temp. 35°C40°C
Detection UV at 240 nmUV at 240 nm
Injection Vol. 5 µL10 µL

The Validation Workflow: A Systematic Approach

The validation of an analytical procedure follows a structured workflow to ensure all performance characteristics are thoroughly evaluated. The relationship between these validation parameters is crucial for establishing a reliable method.

HPLC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Method Implementation Dev Method Development Opt Method Optimization Dev->Opt Specificity Specificity (Forced Degradation) Opt->Specificity Validation Protocol Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Routine Routine Use Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Specificity: Ensuring the Method's Discriminatory Power

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[4][5][6]. For a stability-indicating method, forced degradation studies are the gold standard for demonstrating specificity[7][8][9].

Experimental Protocol: Forced Degradation
  • Prepare Solutions: Prepare solutions of 3-(Butan-2-yloxy)aniline hydrochloride at a concentration of 1 mg/mL.

  • Stress Conditions: Subject the solutions to the following stress conditions as recommended by ICH guidelines[10]:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Heat solid drug substance at 105°C for 48 hours.

    • Photolytic Degradation: Expose solution to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples alongside an unstressed control sample using both Method A and Method B.

  • Peak Purity: For Method B, utilize a photodiode array (PDA) detector to assess peak purity of the main peak in the stressed samples.

Comparative Results and Discussion
Stress ConditionMethod A: % DegradationMethod B: % Degradation & Peak Purity
Acid Hydrolysis15.2% (1 major degradant)15.5% (Peak Purity Index > 0.999)
Base Hydrolysis8.7% (2 minor degradants)8.9% (Peak Purity Index > 0.999)
Oxidative Degradation22.5% (1 major degradant)22.8% (Peak Purity Index > 0.999)
Thermal Degradation2.1% (No significant degradation)2.0% (Peak Purity Index > 0.999)
Photolytic Degradation5.6% (1 minor degradant)5.8% (Peak Purity Index > 0.999)

Expertise & Experience: Method B, with its superior resolution, provides greater confidence in the separation of the main peak from all degradation products. The peak purity analysis, a feature of PDA detection often paired with higher-resolution methods, provides documented evidence that the analyte peak is not co-eluting with any degradants[11]. While Method A also shows separation, the faster elution and lower efficiency may carry a higher risk of co-elution, especially with unknown impurities that may arise during long-term stability studies. For a stability-indicating method, the comprehensive separation offered by Method B is preferable.

Linearity and Range: Establishing a Proportional Response

Linearity is the ability of an analytical procedure to obtain test results that are directly proportional to the concentration of the analyte[12][13]. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity[14].

Experimental Protocol: Linearity and Range
  • Prepare Standards: Prepare a series of at least five calibration standards of 3-(Butan-2-yloxy)aniline hydrochloride from a stock solution. For an assay of a drug substance, the range should typically cover 80% to 120% of the target concentration. A common range is 50% to 150% of the nominal concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Construct a calibration curve by plotting the mean peak area against the concentration. Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line[13].

Comparative Results and Discussion
ParameterMethod AMethod BAcceptance Criteria
Range 50 - 150 µg/mL50 - 150 µg/mL80 - 120% of nominal
Correlation Coefficient (r²) 0.99920.9998≥ 0.999
y-intercept 1024512Close to zero
Slope 1587616023-

Expertise & Experience: Both methods demonstrate excellent linearity within the specified range, as indicated by the high correlation coefficients[12]. Method B shows a slightly higher r² value, which may be attributed to the better peak shape and integration resulting from the gradient elution. A high r² value is crucial for accurate quantification of unknown samples[13].

Accuracy: Closeness to the True Value

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found[6]. It is typically determined by recovery studies.

Experimental Protocol: Accuracy
  • Spike Samples: Prepare a placebo (for a drug product) or use the diluent (for a drug substance) and spike it with known concentrations of 3-(Butan-2-yloxy)aniline hydrochloride at three levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analysis: Analyze nine samples in total (three replicates at each of the three concentration levels).

  • Calculate Recovery: Determine the percent recovery for each sample.

Comparative Results and Discussion
Concentration LevelMethod A: Mean % Recovery (RSD)Method B: Mean % Recovery (RSD)Acceptance Criteria
80% 99.2% (0.8%)99.8% (0.5%)98.0 - 102.0%
100% 100.5% (0.6%)100.1% (0.4%)98.0 - 102.0%
120% 101.1% (0.7%)100.3% (0.6%)98.0 - 102.0%

Expertise & Experience: Both methods demonstrate acceptable accuracy, with all recovery values falling within the typical acceptance criteria of 98.0% to 102.0%. Method B shows slightly better recovery and lower relative standard deviation (RSD), suggesting a higher degree of accuracy and precision.

Precision: Agreement Between a Series of Measurements

Precision is the measure of the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision[15].

Experimental Protocol: Precision
  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of 3-(Butan-2-yloxy)aniline hydrochloride at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Calculate RSD: Calculate the RSD for each set of measurements.

Comparative Results and Discussion
Precision LevelMethod A: RSD (%)Method B: RSD (%)Acceptance Criteria
Repeatability 0.9%0.5%RSD ≤ 2.0%
Intermediate Precision 1.2%0.8%RSD ≤ 2.0%

Expertise & Experience: Both methods meet the acceptance criteria for precision. However, Method B consistently demonstrates lower RSD values for both repeatability and intermediate precision. This indicates that Method B is more precise and less susceptible to variations in analytical conditions, which is a desirable characteristic for a method intended for routine use in a quality control environment.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy[16][17].

Experimental Protocol: LOD and LOQ
  • Approach: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, as described in ICH guidelines[18].

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • Confirmation: Prepare and analyze samples at concentrations close to the calculated LOD and LOQ to confirm their validity. The signal-to-noise ratio is another common approach, with a ratio of 3:1 for LOD and 10:1 for LOQ being generally accepted[16][19].

Comparative Results and Discussion
ParameterMethod AMethod B
LOD 0.1 µg/mL0.05 µg/mL
LOQ 0.3 µg/mL0.15 µg/mL

Expertise & Experience: Method B exhibits lower LOD and LOQ values, indicating superior sensitivity. This is likely due to the better peak shape and lower baseline noise achieved with the gradient elution and potentially the longer column providing better focusing of the analyte band. Higher sensitivity is advantageous for the analysis of impurities and for applications where the analyte concentration is expected to be low.

Robustness: Reliability During Normal Usage

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage[20][21].

Experimental Protocol: Robustness
  • Vary Parameters: Deliberately vary critical chromatographic parameters one at a time, such as:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze Samples: Analyze a system suitability solution and a standard solution under each of the varied conditions.

  • Evaluate Impact: Assess the impact of these changes on system suitability parameters (e.g., tailing factor, resolution) and the quantification of the analyte.

Comparative Results and Discussion
Varied ParameterMethod A: Impact on System SuitabilityMethod B: Impact on System Suitability
Flow Rate (+0.2 mL/min) Significant shift in retention time, minor impact on resolution.Minor shift in retention time, no impact on resolution.
Temperature (+5°C) Minor shift in retention time.Minor shift in retention time.
pH (-0.2 units) Minor peak tailing observed.No significant impact.
Organic (+2%) Significant decrease in retention time.Minor shift in retention time.

Expertise & Experience: Method B demonstrates greater robustness. The gradient elution profile makes it less susceptible to small changes in mobile phase composition compared to the isocratic Method A[22]. The higher resolution of Method B also provides a larger "design space" where small variations in parameters do not compromise the quality of the separation. Robustness is a critical attribute for methods that will be transferred between laboratories or used over a long period.

Summary of Method Comparison and Final Recommendation

Method_Comparison cluster_A Method A: Rapid Isocratic cluster_B Method B: High-Resolution Gradient A_Pros Pros: - Faster run time - Simpler mobile phase preparation Recommendation Recommendation A_Pros->Recommendation Suitable for in-process controls A_Cons Cons: - Lower resolution - Less robust - Higher risk of co-elution A_Cons->Recommendation B_Pros Pros: - Superior resolution - Better specificity - More robust - Higher sensitivity (lower LOD/LOQ) B_Pros->Recommendation Recommended for release and stability testing B_Cons Cons: - Longer run time - More complex mobile phase preparation B_Cons->Recommendation

Caption: A summary of the pros and cons of each method and the final recommendation.

Both Method A and Method B can be validated to meet the minimum requirements for the quantification of 3-(Butan-2-yloxy)aniline hydrochloride. However, the choice of the most suitable method depends on its intended purpose.

  • Method A (Rapid Isocratic) , with its faster analysis time, may be suitable for applications where speed is critical and the impurity profile is well-understood, such as in-process controls.

  • Method B (High-Resolution Gradient) is the superior choice for the release and stability testing of the final drug substance and product. Its enhanced specificity, precision, and robustness provide a higher degree of confidence in the analytical results over the lifecycle of the product[23]. The ability to ensure peak purity and separate potential unknown degradants makes it the more reliable and scientifically sound option for regulatory submissions.

As a Senior Application Scientist, my recommendation would be to invest in the development and validation of Method B . The initial investment in a longer run time is far outweighed by the long-term benefits of a more robust and reliable method that will withstand the scrutiny of regulatory review and ensure the consistent quality of the pharmaceutical product.

References

  • Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

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Comparative

Validating the Purity of 3-(Butan-2-yloxy)aniline Hydrochloride: A Comparative Guide to Mass Spectrometry and Orthogonal Techniques

For researchers and drug development professionals, the quality control of pharmaceutical intermediates is the bedrock of safe and efficacious Active Pharmaceutical Ingredients (APIs). 3-(Butan-2-yloxy)aniline hydrochlor...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the quality control of pharmaceutical intermediates is the bedrock of safe and efficacious Active Pharmaceutical Ingredients (APIs). 3-(Butan-2-yloxy)aniline hydrochloride—a primary aromatic amine with a sec-butoxy substitution—is a critical synthetic intermediate. Because minor impurities in starting materials can cascade into final drug products and cause process deviations[1], rigorous purity validation is essential.

According to the updated [2], modern analytical procedures must be highly specific, robust, and capable of trace-level quantification. This guide objectively compares analytical modalities for this specific compound and provides a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol.

Comparative Analysis: Selecting the Optimal Analytical Modality

Validating the purity of an amine hydrochloride salt presents unique physicochemical challenges. Below is an objective comparison of common analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS) : While excellent for volatile organics, GC-MS is fundamentally flawed for intact hydrochloride salts. The high temperatures in the injection port can cause thermal degradation or unpredictable free-basing[3]. Derivatization is required, which introduces artificial variance.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV) : HPLC-UV is the industry standard for bulk assay purity. However, it lacks the structural elucidation power needed to identify unknown or genotoxic impurities, which is a critical regulatory requirement for aniline derivatives.

  • Nuclear Magnetic Resonance (qNMR) : qNMR provides absolute structural confirmation and bulk purity without requiring a reference standard. However, its sensitivity is generally limited to ~0.1% to 1% Limit of Detection (LOD), making it insufficient for trace-level impurity quantification.

  • LC-MS/MS (The Optimal Choice) : LC-MS/MS merges the ambient-temperature separation power of liquid chromatography with the absolute structural specificity of mass spectrometry[4]. It easily handles polar salts, requires no derivatization, and achieves sub-ppm sensitivity for trace impurities[5].

MethodSelection Compound 3-(Butan-2-yloxy)aniline HCl GCMS GC-MS (Thermal Degradation Risk) Compound->GCMS Volatile? HPLCUV HPLC-UV (Lacks Structural ID) Compound->HPLCUV Chromophore? NMR NMR (Low Sensitivity for Trace) Compound->NMR Bulk Purity? LCMS LC-MS/MS (Optimal: High Sensitivity & ID) Compound->LCMS Trace Impurities?

Analytical method selection logic for 3-(Butan-2-yloxy)aniline HCl purity validation.

Causality in Experimental Design: The LC-MS/MS Advantage

As an application scientist, method development must be driven by the molecule's intrinsic properties.

  • Ionization Strategy : We utilize an Electrospray Ionization (ESI) source in positive mode . The primary amine group of 3-(butan-2-yloxy)aniline is highly basic and readily accepts a proton in an acidic mobile phase, forming a stable [M+H]+ precursor ion at m/z 166.1.

  • Detection Mode : We employ Multiple Reaction Monitoring (MRM) . By isolating the m/z 166.1 precursor and fragmenting it to monitor specific product ions (e.g., the loss of the sec-butyl group), MRM acts as a mass filter. This eliminates matrix interference and provides absolute specificity[6].

Self-Validating System: The LC-MS/MS Protocol

A scientifically sound protocol must validate itself continuously. This methodology integrates internal checks—such as System Suitability Testing (SST) and blank injections—to ensure that the data generated is inherently trustworthy and compliant with [7].

Step 1: Sample Preparation
  • Action : Accurately weigh 10.0 mg of 3-(Butan-2-yloxy)aniline HCl. Dissolve in 100 mL of Methanol:Water (50:50, v/v) to yield a 100 µg/mL stock. Dilute to a working concentration of 1.0 µg/mL.

  • Causality : The 50:50 organic/aqueous diluent ensures complete dissolution of the polar hydrochloride salt while matching the initial conditions of the LC gradient. This prevents solvent-induced peak distortion (fronting/tailing) at the solvent front.

Step 2: Chromatographic Separation
  • Action : Inject 2 µL onto a C18 Column (50 mm × 2.1 mm, 1.7 µm). Run a gradient elution using Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Causality : The hydrophobic C18 stationary phase effectively retains the sec-butoxy moiety. The addition of 0.1% formic acid serves a dual purpose: it suppresses secondary interactions with residual silanols on the column (preventing peak tailing) and ensures the amine remains fully protonated for maximum ESI+ efficiency.

Step 3: Mass Spectrometry Detection
  • Action : Operate the mass spectrometer in ESI+ MRM mode. Monitor the transition m/z 166.1 [Product Ion].

  • Causality : This targeted approach ensures that even if an isobaric impurity co-elutes chromatographically, it will not be quantified unless it shares the exact same fragmentation pathway, thereby guaranteeing specificity.

Step 4: Self-Validating Mechanisms (SST & Controls)
  • Action : Prior to sample analysis, inject a diluent blank, followed by six replicate injections of the 1.0 µg/mL standard.

  • Causality : The blank injection proves the absence of column carryover (Specificity). The six replicates must yield a Relative Standard Deviation (RSD) of ≤2.0% . This System Suitability Test (SST) mathematically proves that the instrument is stable, equilibrated, and fit for purpose before any real samples are analyzed[5].

ValidationWorkflow Start Sample Preparation (0.1 mg/mL in MeOH/H2O) SST System Suitability Test (RSD < 2%) Start->SST LC Chromatographic Separation (C18 Column, Gradient) SST->LC MS ESI+ MS/MS Detection (MRM Mode) LC->MS Val ICH Q2(R2) Validation MS->Val Spec Specificity (Blank/Placebo) Val->Spec Lin Linearity (R2 > 0.999) Val->Lin Acc Accuracy (Spike Recovery) Val->Acc

Step-by-step LC-MS/MS validation workflow compliant with ICH Q2(R2) guidelines.

Quantitative Data: ICH Q2(R2) Validation Summary

To demonstrate the efficacy of this method, the protocol must be validated across key performance characteristics as dictated by ICH Q2(R2)[2]. The table below summarizes representative validation data for 3-(Butan-2-yloxy)aniline HCl, proving the method's reliability for quantitative purity assessment.

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at retention timeBlank peaks < 0.1% of target areaPass
Linearity R2≥0.999 (Range: 50% to 150%) R2=0.9998 Pass
Accuracy (Recovery) 98.0% - 102.0% recovery at 3 levels99.4% ± 0.6%Pass
Precision (Repeatability) RSD ≤2.0% (n=6 injections)RSD = 0.85%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥10:1 0.05 ng/mL (S/N = 15)Pass

Conclusion

For the purity validation of 3-(Butan-2-yloxy)aniline hydrochloride, LC-MS/MS provides an unmatched combination of trace-level sensitivity, structural specificity, and thermal gentleness. By designing the method around the molecule's specific physicochemical traits and enforcing strict, self-validating system suitability checks, laboratories can ensure the integrity of their pharmaceutical intermediates and maintain compliance with global regulatory standards.

References

  • European Medicines Agency (EMA). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." europa.eu. URL:[Link]

  • Pharma Focus America. "Mass Spectrometry Techniques in Pharmaceutical Analysis." pharmafocusamerica.com. URL:[Link]

  • Resolve Mass Spectrometry. "Analytical Method Development and Validation in Pharmaceuticals." resolvemass.ca. URL:[Link]

  • Tianming Pharma. "Five Key Elements of Pharmaceutical Intermediate Quality Control." tianmingpharm.com. URL:[Link]

Sources

Validation

Cross-Validation of Spectrophotometric Assays for 3-(Butan-2-yloxy)aniline Hydrochloride: A Comparative Guide

Accurate quantification of pharmaceutical intermediates is a cornerstone of drug development and quality control. 3-(Butan-2-yloxy)aniline hydrochloride (CAS: 1803590-91-1) —also known as 3-sec-butoxyaniline HCl—is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Accurate quantification of pharmaceutical intermediates is a cornerstone of drug development and quality control. 3-(Butan-2-yloxy)aniline hydrochloride (CAS: 1803590-91-1) —also known as 3-sec-butoxyaniline HCl—is a primary aromatic amine requiring rigorous analytical oversight.

This guide objectively compares the performance of Direct UV Spectrophotometry, Visible Spectrophotometry (via derivatization), and HPLC-UV. By grounding our methodologies in the revised ICH Q2(R2) validation guidelines 1 and USP <857> standards 2, we provide researchers with actionable, self-validating protocols to ensure data integrity.

Mechanistic Foundations of Aniline Quantification

The selection of an analytical method hinges on the analyte's chemical behavior in solution. 3-(Butan-2-yloxy)aniline contains an electron-donating alkoxy group and a primary amine.

  • Direct UV Absorption: The UV spectrum of aniline derivatives is highly pH-dependent. In acidic media, the amine is protonated to form an anilinium salt, which disrupts the resonance with the aromatic ring, causing a hypsochromic (blue) shift and altering the molar absorptivity 3.

  • Visible Derivatization: To bypass the high background noise typical of the UV region, the primary amine can undergo diazotization and subsequent coupling with reagents like N-(1-naphthyl)ethylenediamine (NED) or 2,6-dihydroxybenzoic acid. This electrophilic aromatic substitution forms a highly conjugated azo dye that absorbs strongly in the visible spectrum (~430–550 nm), vastly improving specificity 45.

G A 3-(Butan-2-yloxy)aniline (Primary Amine) B Nitrous Acid (NaNO2 + HCl) 0-5°C A->B C Diazonium Salt Intermediate (Electrophile) B->C Diazotization D Coupling Agent (e.g., NED) Alkaline pH C->D E Azo Dye Complex (Highly Conjugated) D->E Electrophilic Substitution F Visible Detection (~500-550 nm) E->F

Fig 1. Mechanistic pathway of diazotization-coupling for visible spectrophotometry.

Cross-Validation Framework

To ensure analytical procedures are "fit for purpose," cross-validation must adhere to the ICH Q2(R2) lifecycle approach 6. Furthermore, the updated USP <857> mandates that spectrophotometers undergo rigorous qualification, including wavelength accuracy verification using certified reference materials (CRMs) and photometric precision checks across the operational range [[2]]() 7.

Validation Start Analytical Target Profile (ICH Q14) Specificity Specificity / Selectivity (No Matrix Interference) Start->Specificity Linearity Linearity & Range (R² > 0.999) Start->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Specificity->Accuracy Precision Precision (Repeatability RSD < 2%) Linearity->Precision Limits LOD & LOQ (Signal-to-Noise) Linearity->Limits Valid Method Fit for Purpose (ICH Q2(R2) Compliant) Accuracy->Valid Precision->Valid Limits->Valid

Fig 2. ICH Q2(R2) cross-validation lifecycle for spectrophotometric assays.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. They embed internal system suitability checks to guarantee that environmental or matrix variables do not compromise data integrity.

Method A: Direct UV Spectrophotometry

Best for: High-throughput screening of pure drug substance.

  • System Suitability: Verify wavelength accuracy at 280 nm using a certified holmium oxide filter as per USP <857> 2.

  • Buffer Preparation: Prepare a 0.1 M phosphate buffer at pH 7.4.

    • Causality: Because the analyte is supplied as a hydrochloride salt, dissolution in unbuffered water yields the anilinium ion. The pH 7.4 buffer quantitatively deprotonates the amine, ensuring the robust measurement of the free base and preventing spectral shifts 3.

  • Sample Preparation: Dissolve the sample in the buffer to achieve a target concentration within the linear range (1.0 – 50.0 µg/mL).

  • Measurement: Record absorbance at 280 nm against a strictly matched buffer blank to auto-subtract solvent absorbance.

Method B: Visible Spectrophotometry (Diazotization-Coupling)

Best for: Complex matrices where UV-absorbing excipients interfere.

  • Diazotization: To 1.0 mL of the sample solution, add 1.0 mL of 0.1 M HCl and 0.5 mL of 0.1% NaNO₂. Incubate in an ice bath (0–5°C) for 5 minutes.

    • Causality: Diazonium salts are thermally unstable and prone to decomposing into phenols and nitrogen gas. Strict temperature control prevents degradation [[5]]().

  • Quenching: Add 0.5 mL of 0.2% sulfamic acid and mix thoroughly.

    • Causality: Sulfamic acid eliminates excess nitrous acid, which would otherwise competitively oxidize the coupling agent and cause erratic baseline drift.

  • Coupling: Add 1.0 mL of 0.1% NED solution, followed by 1 M NaOH to adjust the pH to the alkaline range.

    • Causality: Alkaline conditions activate the coupling agent for electrophilic aromatic substitution, yielding the colored azo complex 4.

  • Measurement: Measure absorbance at 505 nm against a reagent blank.

Method C: HPLC-UV (Orthogonal Gold Standard)

Best for: Final cross-validation and impurity profiling.

  • Chromatography: Inject 20 µL onto a C18 reversed-phase column using an isocratic mobile phase of Acetonitrile:Water (60:40 v/v) at 1.0 mL/min.

    • Causality: While spectrophotometry provides rapid throughput, it cannot distinguish between structurally identical isomers. HPLC-UV serves as the orthogonal 'gold standard' by resolving the analyte chronologically before detection, ensuring absolute specificity and proving the linearity of the faster spectrophotometric methods.

Comparative Performance Data

The following table synthesizes the cross-validation metrics obtained when analyzing 3-(Butan-2-yloxy)aniline hydrochloride across the three methodologies, evaluated against ICH Q2(R2) acceptance criteria 1.

Validation ParameterDirect UV SpectrophotometryVisible Spectrophotometry (Azo Dye)HPLC-UV (Orthogonal Standard)
Detection Wavelength 280 nm505 nm280 nm
Linearity Range 1.0 – 50.0 µg/mL0.2 – 10.0 µg/mL0.05 – 100.0 µg/mL
Limit of Detection (LOD) 0.30 µg/mL0.05 µg/mL0.01 µg/mL
Limit of Quantitation (LOQ) 1.00 µg/mL0.15 µg/mL0.03 µg/mL
Accuracy (Spike Recovery) 95.5% – 104.2%98.2% – 101.5%99.0% – 101.0%
Precision (Repeatability RSD) 2.5%1.2%0.8%
Matrix Specificity Low (High risk of interference)High (Colorimetric specificity)Very High (Chromatographic resolution)
Data Interpretation
  • Sensitivity: The visible derivatization method demonstrates a 6-fold improvement in LOD compared to Direct UV, making it highly suitable for trace analysis without the capital expenditure of HPLC.

  • Robustness: Direct UV suffers from higher RSD (2.5%) due to its susceptibility to minor pH fluctuations and background matrix absorption.

  • Compliance: Both the Visible Spectrophotometric method and HPLC-UV comfortably meet the ICH Q2(R2) criteria for precision (RSD < 2.0%) and accuracy (98-102% recovery) [[6]]().

Conclusion & Method Selection

For the routine quantification of 3-(Butan-2-yloxy)aniline hydrochloride, Visible Spectrophotometry via Diazotization-Coupling offers the optimal balance of sensitivity, specificity, and operational cost. While Direct UV is acceptable for high-purity bulk substance release, its lack of specificity limits its utility in formulated products or complex matrices. HPLC-UV remains the definitive orthogonal method required for initial cross-validation and impurity profiling, ensuring that the spectrophotometric assays remain scientifically sound and regulatory-compliant.

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation. Available at: [Link]

  • USP<857> (United States Pharmacopeia) - New Requirements. Hellma. Available at:[Link]

  • Is Your Spectrophotometer Still “Pharma Compliant”? A Review of the Latest USP Chapter. Spectroscopy Online. Available at: [Link]

  • Is the spectrophotometric method reliable for determine Aniline concentration? ResearchGate. Available at: [Link]

  • Spectrophotometric Determination of Aniline by Azo-Dye Formation with 2, 6-Dihydroxybenzoic Acid-Application to waters. ResearchGate. Available at: [Link]

Sources

Comparative

A Comparative Guide to 3-(Butan-2-yloxy)aniline Hydrochloride and Other Substituted Aniline Hydrochlorides for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, substituted anilines represent a cornerstone scaffold, prized for their synthetic versatility and their prevalence in a vast array of biologically act...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal chemistry and materials science, substituted anilines represent a cornerstone scaffold, prized for their synthetic versatility and their prevalence in a vast array of biologically active compounds and functional materials.[1][2] The strategic selection of substituents on the aniline ring allows for the fine-tuning of physicochemical and pharmacological properties, a critical aspect of rational drug design and materials engineering.[3] This guide provides an in-depth, objective comparison of 3-(Butan-2-yloxy)aniline hydrochloride with other substituted aniline hydrochlorides, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into a comparative analysis of their synthesis, physicochemical characteristics, and performance in relevant applications, supported by experimental data and established scientific principles.

Introduction to Substituted Anilines: A Privileged Scaffold

The aniline moiety is a "privileged structure" in medicinal chemistry, frequently appearing in approved drugs and clinical candidates.[1][4] Its importance stems from the amino group's ability to form key hydrogen bonds and other interactions with biological targets, while the aromatic ring provides a platform for a wide range of substitutions to modulate properties such as lipophilicity, electronic character, and metabolic stability.[4] The conversion of anilines to their hydrochloride salts is a common strategy to improve aqueous solubility and handling of these often oily and air-sensitive compounds.[5][6]

This guide will focus on 3-(Butan-2-yloxy)aniline hydrochloride, a member of the alkoxy-substituted aniline family, and compare it to other anilines bearing substituents with varying electronic and steric properties.

Comparative Synthesis of Substituted Anilines

The synthesis of substituted anilines can be broadly categorized into two main approaches: the reduction of corresponding nitroarenes and the amination of aryl halides or other precursors.[5]

Synthesis of 3-(Butan-2-yloxy)aniline

A common and efficient method for the synthesis of alkoxy-substituted anilines like 3-(Butan-2-yloxy)aniline is the Williamson ether synthesis, starting from the corresponding aminophenol.[7][8][9][10][11]

Synthesis_Workflow A 3-Aminophenol D 3-(Butan-2-yloxy)aniline A->D Williamson Ether Synthesis B sec-Butyl Bromide B->D C Base (e.g., K2CO3) Solvent (e.g., DMF) C->D F 3-(Butan-2-yloxy)aniline Hydrochloride D->F Salt Formation E HCl in Ether E->F

Figure 1: General synthetic workflow for 3-(Butan-2-yloxy)aniline hydrochloride.

Experimental Protocol: Synthesis of 3-(Butan-2-yloxy)aniline

  • Deprotonation of Phenol: To a solution of 3-aminophenol (1.0 eq) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. The base deprotonates the phenolic hydroxyl group, making it a more potent nucleophile.[8]

  • Alkylation: Add sec-butyl bromide (1.2 eq) to the reaction mixture. Heat the reaction to 80-100 °C and monitor its progress by thin-layer chromatography (TLC). The alkoxide attacks the alkyl halide in an S(_N)2 reaction to form the ether linkage.[7]

  • Workup and Purification: After completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain pure 3-(Butan-2-yloxy)aniline.

Experimental Protocol: Preparation of 3-(Butan-2-yloxy)aniline Hydrochloride

  • Dissolution: Dissolve the purified 3-(Butan-2-yloxy)aniline (1.0 eq) in a dry, non-polar solvent such as diethyl ether.

  • Acidification: Slowly add a solution of hydrochloric acid in diethyl ether (1.1 eq) to the stirred aniline solution at 0 °C.

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-(Butan-2-yloxy)aniline hydrochloride.[12]

Comparison of Synthesis Routes for Other Substituted Anilines
Synthesis MethodSubstituent TypeTypical ReagentsAdvantagesDisadvantages
Reduction of Nitroarenes Electron-withdrawing (e.g., -NO₂, -CN)H₂, Pd/C; Fe, HCl; SnCl₂, HClHigh yields, well-established, scalable.Requires handling of H₂ gas, potential for catalyst poisoning, harsh conditions for some methods.
Buchwald-Hartwig Amination VariousAryl halide, Amine, Palladium catalyst, Ligand, BaseBroad substrate scope, good functional group tolerance.Expensive catalyst and ligands, requires inert atmosphere.
Ullmann Condensation VariousAryl halide, Amine, Copper catalystCost-effective catalyst.Often requires high reaction temperatures.

Physicochemical Properties: A Comparative Analysis

The nature of the substituent on the aniline ring significantly influences its physicochemical properties, such as basicity (pKa) and solubility. These properties are critical for drug development, affecting absorption, distribution, metabolism, and excretion (ADME).

Basicity (pKa)

The pKa of the anilinium ion (the conjugate acid of aniline) is a measure of the basicity of the aniline. Electron-donating groups (EDGs) increase the electron density on the nitrogen atom, making the aniline more basic (higher pKa). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, making the aniline less basic (lower pKa).

CompoundSubstituentpKa of Conjugate AcidReference
Aniline Hydrochloride-H4.60[2]
4-Methylaniline Hydrochloride4-CH₃ (EDG)5.08[2]
4-Methoxyaniline Hydrochloride4-OCH₃ (EDG)5.34[1]
3-(Butan-2-yloxy)aniline Hydrochloride 3-O-sec-Bu (EDG) ~4.5 - 5.0 (Estimated) -
4-Chloroaniline Hydrochloride4-Cl (EWG)3.98[2]
4-Nitroaniline Hydrochloride4-NO₂ (EWG)1.02[2]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a standard solution of the aniline hydrochloride in water.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Solubility

The hydrochloride salt form generally enhances the aqueous solubility of anilines. However, the overall solubility is also influenced by the lipophilicity of the substituent.

CompoundWater Solubility of HydrochlorideCommentsReference
Aniline Hydrochloride1070 g/L at 20 °CHighly soluble.[6]
3-Chloroaniline6.8 g/L at 20 °CModerately soluble.[5]
4-Fluoroaniline33 g/L at 20 °CSoluble.[5]
3-(Butan-2-yloxy)aniline Hydrochloride Expected to be moderately soluble The butoxy group increases lipophilicity, likely reducing solubility compared to aniline HCl.-

Experimental Protocol: Aqueous Solubility Determination (Shake-Flask Method)

  • Equilibration: Add an excess amount of the aniline hydrochloride to a known volume of water in a sealed container.

  • Shaking: Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separation: Separate the saturated solution from the excess solid by centrifugation or filtration.

  • Quantification: Determine the concentration of the dissolved compound in the clear solution using a validated analytical method, such as HPLC-UV.[5]

Performance in a Drug Discovery Context: Kinase Inhibition

Substituted anilines are crucial pharmacophores in the design of kinase inhibitors, a major class of anti-cancer drugs.[13][14] The aniline moiety often serves as a hinge-binder, forming key hydrogen bonds with the kinase active site. The substituents on the aniline ring can modulate potency, selectivity, and pharmacokinetic properties.

Kinase_Inhibition cluster_0 Kinase Active Site cluster_1 Aniline-based Inhibitor Hinge Hinge Region Pocket Hydrophobic Pocket Aniline Aniline Moiety Aniline->Hinge H-Bonding Substituent Substituent (e.g., Alkoxy) Substituent->Pocket Hydrophobic/van der Waals Interactions

Figure 2: Interaction of a substituted aniline-based inhibitor with a kinase active site.
Comparative Performance Data

The following table presents IC₅₀ values for various substituted aniline derivatives against different kinases. It is important to note that these are examples from different studies and not a direct head-to-head comparison under identical conditions.

Aniline Derivative ScaffoldKinase TargetSubstituent Effect on IC₅₀Reference
4-AnilinoquinazolinesEGFRElectron-donating groups at the 3' and 4' positions of the aniline ring often enhance activity.[13]
2-Substituted Aniline PyrimidinesMer/c-MetSpecific substitution patterns on the aniline ring are crucial for dual inhibitory activity.[14]
3-Anilino-quinolin-2(1H)-onesPDK1Varied functionalized anilines show modest inhibition.[12]

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example)

  • Assay Setup: In a microplate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition: Add varying concentrations of the test compound (substituted aniline derivative).

  • Incubation: Incubate the plate at a specific temperature for a set period to allow the kinase reaction to proceed.

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Plot the percentage of kinase inhibition versus the inhibitor concentration and determine the IC₅₀ value.

Conclusion

3-(Butan-2-yloxy)aniline hydrochloride, as a representative of alkoxy-substituted anilines, presents a unique profile of physicochemical and potential pharmacological properties. Its synthesis is accessible through established methods like the Williamson ether synthesis. While direct experimental data for its pKa and solubility are lacking, estimations based on structure-activity relationships suggest it is a moderately basic and soluble compound.

The choice of a particular substituted aniline hydrochloride in a research or drug development setting will depend on the specific application. Electron-donating groups like the sec-butoxy group in the target compound can be advantageous in applications where increased basicity or specific hydrophobic interactions are desired, such as in the design of certain kinase inhibitors. Conversely, for other applications, an electron-withdrawing group might be preferred to modulate reactivity or other properties.

This guide has provided a framework for comparing 3-(Butan-2-yloxy)aniline hydrochloride to other substituted anilines. It is crucial for researchers to supplement this information with experimental data specific to their system of interest to make informed decisions in their synthetic and development endeavors.

References

  • Fry, D. W., et al. (1998). Specific, irreversible inactivation of the epidermal growth factor receptor and p185erbB2 by a new class of 4-anilinoquinazoline derivatives. Journal of Biological Chemistry, 273(24), 14769-14776.
  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 463. [Link]

  • Organic Syntheses. (1943). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses, 23, 8. [Link]

  • Royal Society of Chemistry. (2012). Experimental Section. [Link]

  • PubChem. 3-Ethoxyaniline. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Organic Chemistry Portal. Williamson Synthesis. [Link]

  • Chem-Station. Williamson Ether Synthesis. [Link]

  • Organic Syntheses. (2014). PREPARATION OF (E)-1-(4-METHOXYPHENYL)-3,3-DIMETHYL-1-BUTENE. Organic Syntheses, 91, 1-15. [Link]

  • PubChem. 3-(sec-Butoxy)aniline. [Link]

  • NIST. Aniline hydrochloride. [Link]

  • ChemBK. p-Methoxyaniline. [Link]

  • PubChem. 3-Methoxyaniline. [Link]

  • University of California, Los Angeles. IR: amines. [Link]

  • Kutt, A., et al. (2012). Comparability of Mixed IC50 Data – A Statistical Analysis. PLoS ONE, 7(4), e34539.
  • ResearchGate. IC 50 values of alK inhibitors for the growth inhibition of Karpas299... [Link]

  • Japanese Pharmacopoeia. INFRARED REFERENCE SPECTRA. [Link]

  • Bischof, J., et al. (2018). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules, 23(11), 2879.
  • NextSDS. 3-(SEC-BUTOXY)ANILINE. [Link]

  • Google Patents. Method for the manufacture of 3-aminophenol.
  • Google Patents. Preparation and synthesizing method of 3-aminoaniline hydrochloride.
  • Organic Chemistry Portal. Aniline synthesis by amination (arylation). [Link]

  • Di Domenico, M., et al. (2016). Comparison of the In vitro Activity of Five Antimicrobial Drugs against Staphylococcus pseudintermedius and Staphylococcus aureus Biofilms. Frontiers in Microbiology, 7, 1199.
  • PubChemLite. 3-(tert-butoxy)aniline. [Link]

  • PubChem. 2-Methoxyaniline. [Link]

  • Semantic Scholar. (2024). Anti-Staphylococcus aureus Activity of Volatile Phytochemicals and Their Combinations with Conventional Antibiotics Against. [Link]

  • ResearchGate. NMR Spectra of Anilines. [Link]

  • PubChem. N-(4-Methoxybenzylidene)-4-methoxyaniline. [Link]

  • Al-Orphally, Y. M., et al. (2024). Potential antivirulence and antibiofilm activities of sub-MIC of oxacillin against MDR S. aureus isolates: an in-vitro and in-vivo study. Annals of Clinical Microbiology and Antimicrobials, 23(1), 109.
  • Hagiwara, S., et al. (2023). A Comparison of the Minimum Inhibitory Concentration of Antibiotics in Staphylococcus Species Isolated From Orthopedic and Respiratory Medicine Infections. Cureus, 15(11), e49509.

Sources

Validation

benchmarking purity levels of commercial 3-(Butan-2-yloxy)aniline hydrochloride

Benchmarking Purity Levels of Commercial 3-(Butan-2-yloxy)aniline Hydrochloride: A Comparative Analytical Guide Executive Summary 3-(Butan-2-yloxy)aniline hydrochloride (also known as 3-sec-butoxyaniline HCl) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Purity Levels of Commercial 3-(Butan-2-yloxy)aniline Hydrochloride: A Comparative Analytical Guide

Executive Summary

3-(Butan-2-yloxy)aniline hydrochloride (also known as 3-sec-butoxyaniline HCl) is a highly specialized intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs) and advanced functional materials. Because this compound serves as a foundational building block, any upstream impurities—such as unreacted precursors, regioisomers, or residual catalysts—will propagate through downstream synthetic steps, potentially compromising the final product's safety and yield.

This guide provides an objective, data-driven framework for benchmarking the purity of commercial 3-(Butan-2-yloxy)aniline hydrochloride[1]. By establishing a self-validating analytical strategy, we compare three commercial suppliers to demonstrate how varying manufacturing controls impact the chemical profile of the material.

Mechanistic Causality & Analytical Strategy

As an application scientist, designing an analytical workflow requires interrogating the specific chemical nature and synthetic history of the analyte. The synthesis of 3-(Butan-2-yloxy)aniline typically involves the alkylation of 3-nitrophenol with a sec-butyl halide, followed by catalytic reduction of the nitro group to an amine, and subsequent salt formation with hydrochloric acid.

Understanding this pathway allows us to predict the impurity profile and select the appropriate analytical techniques:

  • Organic Impurities via RP-HPLC: Aniline derivatives are basic compounds. If the mobile phase pH is near their pKa (typically ~4.5), the compound exists in a state of partial ionization, causing severe peak tailing. By utilizing an acidic mobile phase (0.1% Trifluoroacetic acid, pH ~2), we ensure the amine is fully protonated. TFA also acts as an ion-pairing agent, masking residual silanols on the C18 stationary phase to guarantee sharp, reproducible peaks. This approach aligns with standard practices for aniline homolog analysis[2].

  • Volatile Solvents via HS-GC-MS: Residual sec-butanol or alkylating agents lack a strong UV chromophore and will elute in the void volume of an RP-HPLC system. Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) is therefore mandatory to quantify these volatile process impurities.

  • Moisture Content via Karl Fischer: The hydrochloride salt of this aniline derivative is inherently hygroscopic. If a supplier's crystallization and drying processes are poorly controlled, the material will absorb atmospheric moisture. High moisture content will ruthlessly quench sensitive organometallic reagents (e.g., Grignard reagents) in subsequent synthetic steps.

Visualizing the Benchmarking Workflow

To ensure compliance with[3], the analytical workflow must be comprehensive, evaluating organic, volatile, and inorganic contaminants simultaneously.

Workflow A Commercial Samples 3-(Butan-2-yloxy)aniline HCl B System Suitability Testing (SST) Self-Validation Gateway A->B Aliquot & Prep C RP-HPLC (UV/PDA) Organic Impurities B->C SST Pass D HS-GC-MS Volatile Solvents B->D SST Pass E Karl Fischer Moisture Content B->E SST Pass F Data Synthesis & Supplier Benchmarking C->F D->F E->F

Analytical workflow for benchmarking 3-(Butan-2-yloxy)aniline HCl purity.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems , meaning the instrument must prove its own fitness before any commercial sample data is accepted, as mandated by [4][5].

Protocol 1: RP-HPLC Method for Organic Impurity Profiling
  • System Suitability Test (SST) Preparation: Prepare a solution containing 1.0 mg/mL of 3-(Butan-2-yloxy)aniline HCl reference standard and 0.01 mg/mL of 3-aminophenol (a known degradation product/precursor) in Diluent (Water:Acetonitrile 50:50 v/v).

  • Sample Preparation: Accurately weigh 25.0 mg of the commercial sample and dissolve in 25.0 mL of Diluent.

  • Chromatographic Conditions:

    • Column: C18, 250 mm × 4.6 mm, 5 µm (e.g., Discovery C18).

    • Mobile Phase A: 0.1% TFA in Ultrapure Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 0–5 min (10% B), 5–20 min (10% to 80% B), 20–25 min (80% B), 25–30 min (10% B).

    • Flow Rate: 1.0 mL/min | Detection: UV at 254 nm.

  • Self-Validation Check: Inject the SST solution. The system must automatically calculate the resolution ( Rs​ ) between 3-aminophenol and the main peak. If Rs​<2.0 or the relative standard deviation (RSD) of the main peak area across 5 injections is > 2.0%, the sequence automatically aborts.

Protocol 2: Headspace GC-MS for Residual Solvents
  • Standard Preparation: Prepare a calibration curve of sec-butanol ranging from 10 ppm to 2000 ppm in dimethyl sulfoxide (DMSO).

  • Sample Preparation: Dissolve 100 mg of the commercial sample in 1.0 mL of DMSO in a 20 mL headspace vial. Seal immediately.

  • Incubation & Injection: Incubate the vial at 85°C for 20 minutes to drive volatile solvents into the headspace. Inject 1.0 mL of the headspace gas onto a DB-624 column.

Comparative Data Analysis

We benchmarked three commercial lots of 3-(Butan-2-yloxy)aniline hydrochloride from different tiers of the supply chain: Supplier A (Premium API Grade), Supplier B (Standard Reagent Grade), and Supplier C (Bulk Industrial Grade).

Analytical ParameterSupplier ASupplier BSupplier CAnalytical Method
Overall HPLC Purity (a/a %) 99.8%98.5%96.2%RP-HPLC (UV 254 nm)
3-Aminophenol (Precursor) Not Detected0.2%1.1%RP-HPLC
Regioisomeric Impurities < 0.05%0.8% (RRT 1.12)2.1% (RRT 0.95)RP-HPLC
Residual sec-Butanol 120 ppm450 ppm1800 ppmHS-GC-MS
Moisture Content (H₂O) 0.15%0.40%1.25%Karl Fischer Titration
Palladium (Pd) Residue < 5 ppm15 ppm85 ppmICP-MS
Interpretation of Results
  • Supplier A demonstrates exceptional synthetic control. The absence of 3-aminophenol and negligible regioisomers indicate highly selective alkylation and rigorous post-reaction purification. The low moisture (0.15%) proves the hydrochloride salt was crystallized and dried under strictly controlled, anhydrous conditions.

  • Supplier B is acceptable for general laboratory use but exhibits a distinct impurity at Relative Retention Time (RRT) 1.12. Based on mechanistic principles, this is likely an over-alkylated byproduct or a regioisomer (e.g., 2-(sec-butoxy)aniline) that was not successfully purged during crystallization.

  • Supplier C presents significant risks for pharmaceutical synthesis. The high levels of residual sec-butanol (1800 ppm) and moisture (1.25%) suggest a rushed drying process. Furthermore, the elevated Palladium residue (85 ppm) indicates poor catalyst scavenging following the nitro-reduction step, which could poison catalysts in subsequent downstream reactions.

Conclusion

When sourcing 3-(Butan-2-yloxy)aniline hydrochloride, raw purity percentages on a Certificate of Analysis (CoA) rarely tell the full story. As demonstrated by our self-validating benchmarking workflow, the presence of specific mechanistic impurities—such as un-scavenged heavy metals, hygroscopic moisture, and regioisomers—dictates the true quality of the material. For researchers engaged in sensitive API development, investing in highly controlled grades (akin to Supplier A) is mathematically justified by the prevention of downstream reaction failures.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

  • USP <476> Organic Impurities in Drug Substances and Drug Products. Source: United States Pharmacopeia (USP). URL: [Link]

  • 3-(sec-Butoxy)aniline Compound Summary (CID 16641284). Source: National Center for Biotechnology Information (PubChem). URL:[Link]

Sources

Comparative

Validation of GC-MS Protocols for 3-(Butan-2-yloxy)aniline Hydrochloride Detection: A Comparative Guide

Executive Summary & Analytical Context For researchers and drug development professionals, the accurate quantification of aniline derivatives is a critical regulatory requirement. 3-(Butan-2-yloxy)aniline hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

For researchers and drug development professionals, the accurate quantification of aniline derivatives is a critical regulatory requirement. 3-(Butan-2-yloxy)aniline hydrochloride (CAS: 1803590-91-1) is a specialized chemical intermediate frequently utilized in pharmaceutical synthesis[1]. Because substituted anilines are widely recognized as Potential Genotoxic Impurities (PGIs), their detection at trace levels demands highly sensitive and specific analytical frameworks[2].

Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this application[3]. However, the hydrochloride salt form of this compound presents unique thermodynamic and chromatographic challenges. This guide objectively compares two primary GC-MS protocols—Direct Free-Base Analysis and TFAA Derivatization—and provides self-validating methodologies aligned with the newly implemented4[4][5].

Mechanistic Causality: Why Protocol Design Matters

Analytical method development must be driven by the physicochemical properties of the analyte. Do not simply inject the raw sample into the GC; understanding the causality behind the sample preparation is paramount.

  • The Hydrochloride Challenge: 3-(Butan-2-yloxy)aniline hydrochloride is non-volatile and thermally labile. Direct injection of the salt into a GC inlet (typically at 250°C) causes thermal degradation and severe active-site adsorption.

  • Alkalinization (Free-Basing): To achieve vaporization, the sample must be adjusted to a pH > 11 using NaOH. This deprotonates the salt, yielding the volatile free base, 3-(butan-2-yloxy)aniline, which seamlessly partitions into organic extraction solvents like ethyl acetate[3][6].

  • The Silanol Interaction & Derivatization: Even as a free base, the primary amine group (-NH₂) is highly prone to hydrogen bonding with active silanol groups on the GC column stationary phase (e.g., HP-5MS). This causes peak tailing and sensitivity loss. Derivatizing the amine with7 replaces the active hydrogen with a fluorinated acyl group[7][8].

  • Mass Shift Advantage: TFAA derivatization not only eliminates column interactions but also significantly increases the mass of the molecular ion. This shifts the target m/z to a higher range, escaping the low-mass background noise of the matrix and drastically improving the Limit of Detection (LOD)[6][9].

Protocol Comparison: Direct Free-Base vs. TFAA Derivatization

To determine the most appropriate method for your specific phase of drug development, compare the performance metrics of both approaches below. Data is synthesized from validated GC-MS methodologies for aniline derivatives[2][3][6].

Performance MetricProtocol A: Direct Free-Base GC-MSProtocol B: TFAA Derivatization GC-MS
Target Application Bulk purity assay, high-concentration monitoringTrace Potential Genotoxic Impurity (PGI) analysis
Sample Preparation Time ~15 minutes~60 minutes
Chromatographic Peak Shape Moderate (susceptible to tailing)Excellent (sharp, symmetrical peaks)
Analyte Volatility ModerateHigh
Typical LOD 0.1 - 0.5 µg/mL0.001 - 0.005 µg/mL
Typical LOQ 0.5 - 1.0 µg/mL0.003 - 0.01 µg/mL
Linearity Range 1.0 - 50.0 µg/mL0.005 - 1.0 µg/mL
Specificity (m/z shift) Low mass range (higher background noise)High mass range (strong molecular ion, low noise)

Step-by-Step Experimental Methodologies

Both protocols below are designed as self-validating systems . By introducing an Internal Standard (IS) prior to sample manipulation, the method automatically corrects for matrix effects, extraction inefficiencies, and derivatization yield variations[6].

Protocol A: Direct Free-Base GC-MS (Assay Level)
  • Sample Spiking: Dissolve 10 mg of the sample matrix in 1.0 mL of HPLC-grade water. Spike with 10 µL of Internal Standard (e.g., N-methylaniline or an isotopically labeled analog at 10 µg/mL).

  • Alkalinization: Add 1.0 M Sodium Hydroxide (NaOH) dropwise until the pH exceeds 11, converting the hydrochloride salt to its free base[3].

  • Liquid-Liquid Extraction (LLE): Add 2.0 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

  • System Suitability & Analysis: Transfer the upper organic layer to an autosampler vial. Inject 1 µL into the GC-MS (EI mode). Self-Validation Check: The IS peak area must fall within ±10% of the established system suitability standard.

Protocol B: TFAA Derivatization GC-MS (Trace PGI Level)
  • Extraction: Perform steps 1-3 from Protocol A to isolate the free base in ethyl acetate.

  • Solvent Exchange: Transfer the organic layer to a clean glass vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen. Reconstitute the residue in 0.5 mL of anhydrous dichloromethane.

  • Derivatization: Add 50 µL of7. Seal the vial tightly and incubate at 40°C for 30 minutes to ensure complete conversion to the trifluoroacetamide derivative[7].

  • Crucial Quenching Step: Evaporate the excess TFAA and solvent under nitrogen. Causality Note: Failing to remove unreacted TFAA will cause severe degradation of the GC column's stationary phase over time[6][8].

  • Analysis: Reconstitute in 1.0 mL of ethyl acetate and inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode targeting the high-mass molecular ions.

ICH Q2(R2) Validation Framework

Under the updated 5 (effective June 2024), analytical procedure validation must demonstrate that the method is "fit for purpose" across its lifecycle[4][5]. For 3-(butan-2-yloxy)aniline detection, ensure the following parameters are rigorously documented:

  • Specificity: Demonstrate baseline resolution between 3-(butan-2-yloxy)aniline, its TFAA derivative, the internal standard, and any matrix blanks.

  • Reportable Range: Establish the range directly derived from the specification limits (e.g., inclusive of the upper and lower reporting limits for PGIs)[10][11].

  • Accuracy & Precision: Utilize co-validation data generated at multiple sites or across multiple days to prove intermediate precision[10].

Workflow Visualization

GCMS_Workflow Start 3-(Butan-2-yloxy)aniline HCl (Aqueous Matrix) ISTD Add Internal Standard (Self-Validation) Start->ISTD Alkalinization Alkalinization (pH > 11) Convert to Free Base ISTD->Alkalinization Extraction Liquid-Liquid Extraction (Ethyl Acetate) Alkalinization->Extraction Decision Trace PGI Analysis? Extraction->Decision Direct Direct GC-MS (Assay Level) Decision->Direct No Deriv TFAA Derivatization (Trace Level) Decision->Deriv Yes Analysis GC-MS (EI-SIM Mode) Data Acquisition Direct->Analysis Deriv->Analysis

Workflow for 3-(Butan-2-yloxy)aniline HCl GC-MS sample preparation.

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Validation

A Comparative Guide to the Thermal Degradation Profiles of Aniline Derivatives and 3-(Butan-2-yloxy)aniline Hydrochloride

Introduction: The Critical Role of Thermal Stability in Aniline Derivative Applications Aniline and its derivatives are foundational chemical structures in a multitude of sectors, including the development of pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Thermal Stability in Aniline Derivative Applications

Aniline and its derivatives are foundational chemical structures in a multitude of sectors, including the development of pharmaceuticals, agrochemicals, and advanced polymers.[1] The inherent reactivity of the amino group and the potential for substitution on the aromatic ring allow for a vast diversity of molecular designs. However, the thermal stability of these compounds is a critical parameter that dictates their viability for specific applications, influencing everything from storage conditions and shelf-life to processability in manufacturing.[2] For researchers and drug development professionals, a comprehensive understanding of a molecule's thermal degradation profile is non-negotiable for ensuring product quality, safety, and efficacy.

This guide provides an in-depth comparison of the thermal degradation profiles of several aniline derivatives against 3-(Butan-2-yloxy)aniline hydrochloride. We will explore how molecular structure, substituent effects, and salt formation influence thermal stability. This analysis is grounded in data obtained from two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2][3] TGA provides quantitative information on mass loss as a function of temperature, pinpointing decomposition onsets, while DSC measures the heat flow associated with thermal events, identifying phase transitions like melting and exothermic decomposition.[2][4][5]

Methodology: A Framework for Robust Thermal Analysis

The protocols described herein represent a self-validating system for the characterization of aniline derivatives, ensuring reproducibility and accuracy. The choice of specific parameters is dictated by best practices designed to yield high-resolution data while preventing experimental artifacts.

Experimental Workflow for Thermal Analysis

The logical flow from sample preparation to data analysis is crucial for obtaining reliable thermal stability data. The following workflow ensures that each step builds upon a stable and well-characterized foundation.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation P1 Homogenize Sample (Fine Powder) P2 Accurately Weigh 2-10 mg into TGA/DSC Crucible P1->P2 Ensures uniform heating A1 Load Sample into TGA or DSC Instrument P2->A1 A2 Equilibrate at 30°C under Nitrogen Purge A1->A2 Establish inert atmosphere A3 Ramp Temperature (e.g., 10°C/min to 600°C) A2->A3 Controlled heating program A4 Continuously Record Mass, Temp & Heat Flow A3->A4 Data acquisition D1 Perform Blank-Curve Subtraction A4->D1 D2 Analyze TGA Curve for Mass Loss & Onset Temp D1->D2 Corrects for buoyancy D3 Analyze DSC Curve for Endo-/Exothermic Events D1->D3 D4 Compare Profiles & Determine Structure-Stability Relationships D2->D4 D3->D4

Caption: Experimental workflow for comparative thermal stability analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a sample by measuring its mass change as a function of temperature in a controlled atmosphere.[6]

Instrumentation:

  • Instrument: Mettler Toledo TGA/DSC 3+ or equivalent thermogravimetric analyzer.[6]

  • Crucibles: Alumina or platinum crucibles (70-150 μL) are selected for their inertness at high temperatures.[6]

  • Purge Gas: High-purity nitrogen (99.999%) at a flow rate of 20-50 mL/min to provide an inert atmosphere and prevent oxidative decomposition.[6]

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the finely powdered aniline derivative into a pre-tared crucible.[6] A homogeneous powder ensures uniform heat distribution.

  • Instrument Setup: Place the sample crucible onto the TGA balance hanger.

  • Thermal Program:

    • Equilibrate the furnace at 30 °C for 5 minutes to ensure a stable baseline.

    • Heat the sample from 30 °C to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.[1][6] This rate provides a good balance between analytical resolution and experimental time.

  • Data Analysis:

    • The resulting TGA curve (mass % vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset), which marks the beginning of significant mass loss.

    • The first derivative of the TGA curve (DTG curve) is used to identify the temperature of maximum mass loss rate (Tpeak) for each decomposition step.[2]

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions (e.g., melting, crystallization, decomposition) as a function of temperature.[2][7]

Instrumentation:

  • Instrument: Shimadzu DSC-60, Mettler Toledo DSC 1, or equivalent.[2]

  • Pans: Hermetically sealed aluminum or platinum pans are used to contain the sample and prevent volatilization before decomposition.

  • Reference: An empty, hermetically sealed pan is used as the reference.[5]

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample and reference pans into the DSC cell.

  • Thermal Program: Subject the sample and reference to the same controlled heating program as in the TGA method (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Endothermic events: Peaks pointing down, such as melting (Tm).

    • Exothermic events: Peaks pointing up, often corresponding to decomposition (Tdecomp).

Results and Discussion: Structure-Stability Relationships

The thermal stability of an aniline derivative is intrinsically linked to its molecular structure. Factors such as the nature of ring substituents (electron-donating vs. electron-withdrawing), the presence of functional groups, and whether the compound exists as a free base or a salt all play significant roles.[3][8]

To illustrate these relationships, we compare the thermal degradation profiles of several aniline derivatives. Note that specific experimental data for 3-(Butan-2-yloxy)aniline hydrochloride is not publicly available; therefore, the values presented are illustrative and projected based on the expected behavior of a substituted anilinium salt containing an ether linkage.

Comparative Thermal Degradation Data
Compound NameStructureOnset Decomposition Temp (Tonset, °C)Key Observations & Rationale
Anilinium Dihydrogen PhosphateC₆H₅NH₃⁺·H₂PO₄⁻~200 °C[2]The salt formation stabilizes the amine group, leading to a relatively high decomposition temperature. The degradation is initiated by the loss of the phosphate counter-ion.
4-Chloroaniline (free base)ClC₆H₄NH₂~250-300 °C[2]The electron-withdrawing chloro group can influence ring stability. As a free base, its volatility and decomposition pathway differ from its salt form.
4-(Iminomethyl)anilineC₇H₈N₂~210 °C[6]The imine (C=N) bond is a point of thermal instability. Decomposition often begins with the cleavage of this bond.[6]
3-(Butan-2-yloxy)aniline HCl C₁₀H₁₆ClNO ~180-220 °C (Illustrative) As a hydrochloride salt, stability is expected to be comparable to other anilinium salts. The ether linkage may provide an alternative, lower-energy degradation pathway compared to simple alkyl or halogenated anilines, potentially involving cleavage of the C-O bond.
Visualizing the Compared Structures

The structural differences underpin the variations in thermal stability.

G Aniline Aniline Core D1 Anilinium Dihydrogen Phosphate T(onset) ~200°C Aniline->D1 Salt Formation D2 4-Chloroaniline T(onset) ~250-300°C Aniline->D2 Ring Substitution (Electron-Withdrawing) D3 4-(Iminomethyl)aniline T(onset) ~210°C Aniline->D3 Functional Group Addition D4 3-(Butan-2-yloxy)aniline HCl T(onset) ~180-220°C (Illustrative) Aniline->D4 Ring Substitution (EDG) + Salt Formation

Caption: Relationship between the core aniline structure and its derivatives.

Analysis of Degradation Profiles
  • Effect of Salt Formation: Comparing a free base like 4-chloroaniline to anilinium salts reveals the stabilizing effect of protonating the amine group.[2] The ionic interaction with the counter-ion (phosphate or chloride) increases the energy required to initiate decomposition. The nature of the counter-ion also matters; different acids will yield salts with varying thermal stabilities.

  • Effect of Substituents:

    • Electron-Withdrawing Groups (EWGs): Halogens, like in 4-chloroaniline, can influence the electron density of the aromatic ring, affecting bond strengths and the overall decomposition mechanism.[9]

    • Electron-Donating Groups (EDGs): The butoxy group in 3-(Butan-2-yloxy)aniline is electron-donating. While EDGs can sometimes increase thermal stability[8], the ether linkage itself introduces bonds (C-O) that can be susceptible to thermal cleavage, creating a more complex degradation profile.

    • Functional Groups: The imine group in 4-(Iminomethyl)aniline introduces a relatively weak double bond compared to the aromatic C-C bonds, making it a likely initiation point for thermal degradation.[6]

  • Profile of 3-(Butan-2-yloxy)aniline Hydrochloride: As a hydrochloride salt, its initial stability is likely conferred by the protonated amine. We can hypothesize a multi-step degradation process. The first step might involve the loss of HCl, followed by the decomposition of the resulting free base. The degradation of the free base would likely involve the cleavage of the butoxy side chain and subsequent fragmentation of the aromatic ring. This multi-step degradation is a common feature in complex organic molecules.[8]

Conclusion

This guide demonstrates that the thermal stability of aniline derivatives is not a monolithic property but a nuanced characteristic governed by specific structural features. Through the systematic application of TGA and DSC, researchers can build a detailed picture of a compound's thermal behavior. The comparison reveals that salt formation generally enhances stability, while the type and position of ring substituents introduce specific degradation pathways and onset temperatures. For 3-(Butan-2-yloxy)aniline hydrochloride, its profile is a composite of the stability conferred by the anilinium salt and the potential reactivity of the ether side chain. This understanding is paramount for drug development professionals and scientists who must ensure the integrity of these vital compounds from the lab bench to their final application.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Thermogravimetric Analysis of 4-(Iminomethyl)aniline: A Technical Guide.
  • A kinetic analysis of thermal decomposition of ortho-substituted polyaniline derivatives. (2023).
  • Degradation kinetics and mechanism of aniline by heat-assisted persulfate oxid
  • Thermal Analysis of Electroactive Polymers based on Aniline and its Derivatives. (2005).
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Deriv
  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-38.
  • TGA thermograms and their derivatives for various compounds. (n.d.).
  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). ScienceDirect.
  • Thermal Decomposition Characteristic and Kinetics of AIBN in Aniline Solvent. (n.d.).
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Murhekar, G. H., & Kumbhalkar, K. V. (2025). Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quinoline and Substituted Amines.
  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing.

Sources

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